molecular formula C19H40O3 B14147657 1-[Bis(hexyloxy)methoxy]hexane CAS No. 4459-32-9

1-[Bis(hexyloxy)methoxy]hexane

Cat. No.: B14147657
CAS No.: 4459-32-9
M. Wt: 316.5 g/mol
InChI Key: AGQSMVCZSRTXFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[Bis(hexyloxy)methoxy]hexane is a synthetic aliphatic ether compound proposed for specialized research applications. With a molecular formula of C19H40O3, this molecule features a central carbon atom bonded to three hexyloxy chains via oxygen atoms, forming a branched, non-polar structure. This class of compounds is generally characterized by low polarity and high solubility in organic solvents. While the specific physicochemical properties (e.g., boiling point, density) for this compound require experimental confirmation, its structure suggests research potential as an intermediate in organic synthesis, particularly for constructing more complex molecules with ether functionalities. Analogs with similar structures, such as 1-[(hexyloxy)methoxy]hexane (CAS 54815-12-2), are documented in chemical databases . The structural motif of multiple alkoxy chains also implies potential investigational use in materials science, for instance, in the development of liquid crystalline phases or as a component in specialized solvent systems. This product is intended for research purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with standard safety protocols for chemicals of unknown toxicity, as its specific health hazards have not been fully characterized.

Properties

CAS No.

4459-32-9

Molecular Formula

C19H40O3

Molecular Weight

316.5 g/mol

IUPAC Name

1-(dihexoxymethoxy)hexane

InChI

InChI=1S/C19H40O3/c1-4-7-10-13-16-20-19(21-17-14-11-8-5-2)22-18-15-12-9-6-3/h19H,4-18H2,1-3H3

InChI Key

AGQSMVCZSRTXFB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(OCCCCCC)OCCCCCC

Origin of Product

United States

Foundational & Exploratory

High-Boiling Orthoester Solvents: Expanding the Thermal Process Window in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In precision organic synthesis, the choice of solvent is often a compromise between solubility, inertness, and thermal range. While Trimethyl orthoformate (TMOF) and Triethyl orthoformate (TEOF) are ubiquitous as dehydrating agents and electrophiles, their relatively low boiling points (


 and 

, respectively) limit their utility in high-activation-energy transformations under atmospheric pressure.

This technical guide focuses on high-boiling orthoesters —specifically Tributyl Orthoformate (TBOF) and Triethyl Orthopropionate (TEOP) . These solvents allow researchers to access reaction temperatures in the


 range without the safety and scalability constraints of pressurized autoclaves. This guide details their physicochemical profiles, mechanistic advantages in sigmatropic rearrangements, and critical workup strategies required when using low-volatility reagents.

The Physicochemical Landscape

The primary advantage of high-boiling orthoesters is the expansion of the Thermal Process Window . By using a solvent like TBOF, a chemist can drive endergonic reactions or overcome high kinetic barriers (such as sterically hindered Johnson-Claisen rearrangements) using standard open-vessel reflux techniques.

Comparative Properties of Common Orthoesters
PropertyTMOF (Trimethyl)TEOF (Triethyl)TEOP (Triethyl Orthopropionate)TBOF (Tributyl)
CAS Number 149-73-5122-51-0115-80-0588-43-2
Boiling Point (atm)




Density (

)
0.970.890.880.87
Flash Point




Primary Utility Dehydration, MethylationGeneral PurposePropionate donorHigh-Temp Synthesis

Technical Insight: TBOF’s boiling point of


 allows it to function as a "liquid molten salt" equivalent for organic substrates, permitting reactions that typically fail in TEOF due to premature solvent reflux.

Mechanistic Utility: Activation & Scavenging

Orthoesters function via a reversible acid-catalyzed dissociation. In high-temperature applications, they serve a dual role:

  • Thermodynamic Sink: They scavenge water or alcohols produced during condensation, driving equilibrium forward (Le Chatelier’s principle).

  • Electrophilic Activation: They generate reactive dialkoxycarbenium ions.

The Activation Pathway

The following diagram illustrates the generation of the active electrophile. Note that in high-boiling solvents, the "ROH" byproduct (e.g., butanol) can be distilled off during the reaction if the temperature is managed correctly, further driving the equilibrium.

OrthoesterActivation Ortho Orthoester RC(OR')3 Inter Protonated Intermediate Ortho->Inter + H+ H_Plus H+ Catalyst H_Plus->Inter Carbenium Dialkoxycarbenium [RC(OR')2]+ Inter->Carbenium - R'OH Alcohol Alcohol Byproduct (R'OH) Inter->Alcohol

Figure 1: Acid-catalyzed activation of orthoesters. The expulsion of alcohol generates the reactive carbenium ion.

The "Killer App": High-Temperature Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement is the premier application for high-boiling orthoesters. It involves the reaction of an allylic alcohol with an orthoester to form a


-unsaturated ester.[1][2][3]

The Problem with TEOF: Standard protocols use TEOF (


). However, sterically hindered allylic alcohols often require activation energies corresponding to 

. In TEOF, this requires a sealed tube (autoclave), which limits scale and safety.

The TBOF Solution: Using Tributyl Orthoformate allows the reaction to proceed at


 under atmospheric pressure. The byproduct (butanol, bp 

) is easily distilled out of the reaction mixture, irreversibly driving the reaction to completion.
Experimental Protocol: Synthesis of -Unsaturated Esters via TBOF

Scope: Conversion of hindered allylic alcohol to elongated ester.

Reagents:

  • Allylic Alcohol (

    
     equiv)
    
  • Tributyl Orthoformate (TBOF) (

    
     equiv)
    
  • Propionic Acid (Catalytic,

    
     equiv)
    

Methodology:

  • Setup: Equip a 3-neck round bottom flask with a thermometer, a magnetic stir bar, and a Dean-Stark trap (or short-path distillation head) topped with a reflux condenser.

  • Charging: Add the allylic alcohol, TBOF, and propionic acid.

  • Reaction (The Thermal Ramp):

    • Heat the mixture to

      
      . At this stage, the alcohol exchanges with the orthoester.[2]
      
    • Slowly ramp temperature to

      
      .
      
    • Critical Step: Monitor the distillation head. You will observe the distillation of n-butanol (bp

      
      ) and ethanol (if using mixed exchange).
      
    • Maintain internal temperature at

      
       for 4–6 hours. The high boiling point of TBOF ensures the solvent remains in the flask while the byproduct is removed.
      
  • Monitoring: Monitor via TLC. The disappearance of the allylic alcohol indicates conversion to the vinyl ketene acetal intermediate, followed by rearrangement.

JohnsonClaisen Start Allylic Alcohol + TBOF (Solvent) Exchange Alkoxide Exchange (T ~140°C) Start->Exchange Elimination Elimination of Butanol (Distill off) Exchange->Elimination VKA Ketene Acetal Intermediate Elimination->VKA Rearrange [3,3]-Sigmatropic Shift (T > 160°C) VKA->Rearrange Rate Determining Step Product Gamma-Delta Unsaturated Ester Rearrange->Product

Figure 2: Workflow for TBOF-mediated Johnson-Claisen Rearrangement. Note the in-situ removal of butanol.

Workup Strategies for High-Boiling Solvents

The major drawback of using TBOF (


) is that it cannot be easily removed by rotary evaporation (standard rotovaps struggle above 

even under vacuum).

Strategy A: Acidic Hydrolysis (Preferred) Since orthoesters are acid-labile, destroy the excess solvent rather than distilling it.

  • Cool reaction mixture to room temperature.

  • Add a mixture of THF/Water (

    
    ) and a catalytic amount of 
    
    
    
    or
    
    
    .
  • Stir for 1 hour. The TBOF hydrolyzes to n-butyl formate (bp

    
    ) and n-butanol  (bp 
    
    
    
    ).
  • These hydrolysis products are much more volatile than TBOF and can be removed via rotary evaporation or extracted into an aqueous layer if the product is lipophilic.

Strategy B: Vacuum Distillation (Kugelrohr) If the product is thermally stable and high-boiling:

  • Use a Kugelrohr or short-path distillation apparatus under high vacuum (

    
    ).
    
  • Distill off the TBOF (approx.

    
     at 
    
    
    
    ).

Heterocycle Synthesis: Benzoxazoles

High-boiling orthoesters are also ideal for condensing o-aminophenols to benzoxazoles.

Protocol:

  • Mix o-aminophenol (

    
    ) with TBOF (
    
    
    
    ).
  • Heat to reflux (

    
     is not necessary; 
    
    
    
    is usually sufficient).
  • The high temperature ensures rapid closure of the oxazole ring, often without external acid catalysts, as the phenol itself provides sufficient acidity at these temperatures.

References

  • Physical Properties of Orthoesters
  • Johnson-Claisen Rearrangement

    • Johnson, W. S., et al. (1970). "Olefinic ketals: Claisen rearrangement of allylic alcohols." Journal of the American Chemical Society.[4]

    • Johnson-Claisen Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]

  • General Orthoester Chemistry

    • Orthoformic acid, triethyl ester. (1925). Organic Syntheses, Coll. Vol. 1, p.258. Retrieved February 6, 2026, from [Link]

Sources

The Aliphatic Advantage: A Technical Guide to Lipophilic Orthoformate Derivatives in Non-Polar Reaction Media

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and advanced drug delivery, the ability to manipulate reaction environments and control the release of active pharmaceutical ingredients is paramount. Non-polar reaction media are indispensable for a vast array of chemical transformations involving sensitive, hydrophobic, or poorly soluble reagents. However, the presence of even trace amounts of water can be detrimental, leading to side reactions, catalyst deactivation, and reduced yields. This technical guide delves into the synthesis, properties, and applications of lipophilic orthoformate derivatives – a versatile class of molecules uniquely suited to address the challenges of working in non-polar environments. As a senior application scientist, this guide moves beyond simple protocols to explain the underlying principles and rationale for experimental design, empowering researchers to effectively harness the potential of these powerful chemical tools.

The Imperative for Lipophilicity in Non-Polar Media

Standard short-chain orthoformates, such as trimethyl orthoformate (TMOF) and triethyl orthoformate (TEOF), are widely recognized for their utility as dehydrating agents and precursors for acetal and ketal formation.[1][2] Their miscibility with many organic solvents makes them effective water scavengers. However, in highly non-polar, aliphatic, or aromatic hydrocarbon solvents like hexane, toluene, or dichloromethane, their solubility can be limited, reducing their efficacy.

This is where the strategic incorporation of lipophilic character becomes a significant advantage. By replacing the short methyl or ethyl groups with longer alkyl chains (e.g., octyl, dodecyl, or even more complex hydrophobic moieties), we create lipophilic orthoformate derivatives with significantly enhanced solubility and compatibility in non-polar media. This enhanced solubility ensures a homogenous reaction environment, leading to more efficient water scavenging and smoother reaction profiles.

The decision to employ a lipophilic orthoformate derivative is driven by the following key considerations:

  • Enhanced Solubility: Long alkyl chains dramatically increase the van der Waals interactions with non-polar solvent molecules, leading to superior solubility and preventing phase separation.

  • Improved Water Scavenging Efficiency: In a homogenous solution, the lipophilic orthoformate can more effectively encounter and react with dispersed water molecules.

  • Compatibility with Lipophilic Substrates: When working with hydrophobic reagents, starting materials, or catalysts, a lipophilic orthoformate derivative ensures that all components of the reaction mixture remain in the same phase.

  • Controlled Reactivity: As will be discussed, the increased steric bulk of the longer alkyl chains can modulate the reactivity of the orthoformate, offering a finer degree of control over the reaction kinetics.[1]

Synthesis of Lipophilic Orthoformate Derivatives

The synthesis of lipophilic orthoformates can be approached through several established methods, primarily the Pinner reaction and transesterification. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis.

The Pinner Reaction: A Classic Approach

The Pinner reaction is a robust method for the synthesis of orthoesters from nitriles and alcohols in the presence of a strong acid, typically anhydrous hydrogen chloride.[1][3] The reaction proceeds through the formation of an intermediate imidate salt (a Pinner salt), which then reacts with excess alcohol to yield the orthoester.

To synthesize a lipophilic orthoformate, a long-chain alcohol is used in conjunction with a suitable nitrile. For orthoformates specifically, hydrogen cyanide is the simplest nitrile, though its high toxicity necessitates specialized handling. A more practical laboratory-scale approach often involves using a precursor to the simplest Pinner salt.

Experimental Protocol: Synthesis of a Lipophilic Orthoformate via the Pinner Reaction (Conceptual)

  • Objective: To provide a conceptual framework for the synthesis of a long-chain orthoformate using the Pinner reaction.

  • Materials:

    • Long-chain alcohol (e.g., 1-octanol, 1-dodecanol)

    • A suitable nitrile (e.g., acetonitrile for an orthoacetate, or a precursor for the orthoformate)

    • Anhydrous non-polar solvent (e.g., hexane, toluene)

    • Anhydrous hydrogen chloride (gas or generated in situ)

  • Procedure:

    • Anhydrous Conditions: All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

    • Reaction Setup: The long-chain alcohol and nitrile are dissolved in the anhydrous non-polar solvent in a suitable reaction vessel equipped with a gas inlet and a stirrer.

    • Acidification: Anhydrous hydrogen chloride gas is bubbled through the solution at a controlled rate, maintaining a low temperature (typically 0 °C to room temperature) to facilitate the formation of the Pinner salt.

    • Alcoholysis: The reaction mixture is then allowed to warm to room temperature or is gently heated to drive the conversion of the Pinner salt to the orthoformate. This step often requires a significant excess of the long-chain alcohol.

    • Workup and Purification: The reaction mixture is neutralized with a suitable base (e.g., sodium alkoxide) and the resulting salts are removed by filtration. The solvent and excess alcohol are then removed under reduced pressure. The crude lipophilic orthoformate is purified by vacuum distillation.

  • Self-Validation:

    • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting materials and the formation of the product.

    • Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The absence of a nitrile peak in the IR spectrum and the appearance of characteristic orthoformate peaks in the 1H and 13C NMR spectra are key indicators of a successful synthesis.

Pinner Reaction Workflow for Lipophilic Orthoformates
Transesterification: A Versatile Alternative

Transesterification is often a more convenient and safer method for synthesizing lipophilic orthoformates, as it avoids the use of highly toxic nitriles.[4] This method involves reacting a commercially available, short-chain orthoformate (e.g., TMOF or TEOF) with a high-boiling, long-chain alcohol in the presence of an acid or base catalyst.

The equilibrium of the reaction is driven towards the formation of the desired lipophilic orthoformate by removing the more volatile short-chain alcohol (methanol or ethanol) through distillation.

Experimental Protocol: Synthesis of Trioctyl Orthoformate via Transesterification

  • Objective: To synthesize trioctyl orthoformate from trimethyl orthoformate and 1-octanol.

  • Materials:

    • Trimethyl orthoformate (TMOF)

    • 1-Octanol (in stoichiometric excess)

    • Acid catalyst (e.g., p-toluenesulfonic acid)

    • Anhydrous non-polar solvent (optional, e.g., toluene)

  • Procedure:

    • Reaction Setup: A mixture of trimethyl orthoformate, a slight excess of 1-octanol, and a catalytic amount of p-toluenesulfonic acid is placed in a round-bottom flask equipped with a distillation head and a condenser.

    • Reaction and Distillation: The mixture is heated to a temperature that allows for the selective distillation of the methanol byproduct (boiling point ~65 °C). The reaction temperature will gradually increase as the reaction proceeds and the concentration of the higher-boiling components increases.

    • Monitoring: The reaction can be monitored by observing the amount of methanol collected in the receiving flask.

    • Workup and Purification: Once the theoretical amount of methanol has been collected, the reaction is cooled. The acidic catalyst is neutralized with a base (e.g., sodium methoxide). The remaining excess 1-octanol and any solvent are removed under reduced pressure. The crude trioctyl orthoformate is then purified by vacuum distillation.

  • Self-Validation:

    • Methanol Collection: The volume of methanol collected should be close to the theoretical amount based on the starting quantity of TMOF.

    • Spectroscopic Analysis: 1H and 13C NMR spectroscopy will confirm the incorporation of the octyl chains and the disappearance of the methyl groups from the starting TMOF. IR spectroscopy will show the characteristic C-O stretching frequencies of the orthoformate.

Transesterification Workflow for Lipophilic Orthoformates
Parameter Pinner Reaction Transesterification
Starting Materials Nitrile, Long-chain alcoholShort-chain orthoformate, Long-chain alcohol
Reagents Anhydrous HClAcid or base catalyst
Advantages Direct route, can be high yieldingAvoids toxic nitriles, simpler setup
Disadvantages Requires handling of HCl gas, anhydrous conditions are criticalEquilibrium process, requires efficient removal of byproduct

Key Applications in Non-Polar Media

The unique properties of lipophilic orthoformate derivatives make them highly valuable in several areas of chemical science, particularly where non-polar environments are essential.

Advanced Water Scavenging

In many organic reactions conducted in non-polar solvents, the presence of water can be highly problematic. Lipophilic orthoformates serve as excellent in-situ dehydrating agents. They react with water to form the corresponding ester and alcohol, both of which are often innocuous to the main reaction.

The high solubility of lipophilic orthoformates in non-polar media ensures that they are readily available to react with any dissolved or dispersed water, making them more effective than their less soluble, short-chain counterparts. This is particularly crucial in reactions that are sensitive to even ppm levels of water, such as certain polymerizations and organometallic reactions.[5]

Protecting Groups for Lipophilic Molecules

The orthoformate group can be used as a protecting group for carboxylic acids. While less common than other protecting groups, it offers the advantage of being stable to basic and nucleophilic conditions, while being readily cleaved under mild acidic conditions. For highly lipophilic carboxylic acids that are primarily soluble in non-polar solvents, the use of a lipophilic orthoformate for protection ensures compatibility and homogeneity during the protection and subsequent reaction steps.

Drug Delivery Systems: The Role of Poly(ortho esters)

A significant application of lipophilic orthoester chemistry is in the field of biodegradable polymers for controlled drug delivery. Poly(ortho esters) (POEs) are a class of hydrophobic, surface-eroding polymers that are synthesized from the reaction of diols with diketene acetals (which contain orthoester linkages).[6][7][8]

The lipophilicity of the polymer backbone can be tuned by selecting diols with varying chain lengths and structures. The use of lipophilic diols leads to highly hydrophobic POEs that are ideal for the encapsulation and controlled release of lipophilic drugs.[9] The degradation of POEs is acid-catalyzed, and the rate of erosion can be controlled by incorporating acidic or basic excipients into the polymer matrix. This allows for a tunable release profile, making POEs highly attractive for long-term drug delivery applications.[10]

Reaction Mechanisms in Non-Polar Environments

The reactivity of orthoformates is predominantly governed by their acid-catalyzed hydrolysis. In aqueous solutions, the mechanism is well-understood to proceed via protonation of an oxygen atom, followed by the elimination of an alcohol molecule to form a resonance-stabilized dialkoxycarbenium ion. This cation is then attacked by water, and subsequent deprotonation steps lead to the formation of an ester and another molecule of alcohol.[11][12]

In a non-polar, aprotic solvent, the mechanism is fundamentally similar but with some key differences in the kinetics and the nature of the proton source. The concentration of water is typically very low, and any acid catalyst present will not be fully dissociated. The reaction rate will be highly dependent on the availability of a proton donor and the ability of the orthoformate to encounter a water molecule.

The lower reactivity of long-chain orthoesters can be attributed to steric hindrance.[1] The bulky alkyl groups can impede the approach of the proton source and the subsequent nucleophilic attack by water. This steric effect can be advantageous, as it makes the lipophilic orthoformates less prone to premature hydrolysis and provides a more controlled release of their reactive potential.

Characterization of Lipophilic Orthoformates

The successful synthesis and purification of lipophilic orthoformates require careful characterization to confirm their structure and purity. The following techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: The spectrum of a lipophilic orthoformate will show characteristic signals for the protons on the long alkyl chains (typically in the 0.8-1.6 ppm region) and a distinct singlet for the C-H proton of the orthoformate group (usually around 5.0-5.5 ppm). The absence of signals corresponding to the starting short-chain alcohol is a key indicator of a complete reaction.

    • 13C NMR: The spectrum will show the signals for the carbons of the alkyl chains and a characteristic signal for the central carbon of the orthoformate group (typically in the 110-120 ppm region).

  • Infrared (IR) Spectroscopy: The IR spectrum of an orthoformate is characterized by strong C-O stretching bands in the region of 1000-1200 cm-1. The absence of a broad O-H stretch (around 3300 cm-1) from the starting alcohol and the absence of a C=O stretch (around 1700 cm-1) from any ester byproducts are important for confirming purity.[13][14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for assessing the purity of the orthoformate and for identifying any volatile impurities. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Conclusion and Future Perspectives

Lipophilic orthoformate derivatives represent a powerful and often underutilized tool for chemists working in non-polar reaction media. Their enhanced solubility and tailored reactivity provide significant advantages over their short-chain counterparts, particularly in applications requiring stringent anhydrous conditions or the manipulation of hydrophobic molecules. As the demand for more sophisticated synthetic methodologies and advanced drug delivery systems continues to grow, the strategic design and application of lipophilic orthoformates are poised to play an increasingly important role. Future research in this area will likely focus on the development of novel lipophilic orthoformates with even more specialized properties, such as those incorporating fluorinated chains for fluorous phase chemistry or those with cleavable linkers for stimuli-responsive applications. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore and exploit the full potential of these versatile molecules.

References

  • CN109180441A - A kind of synthetic method of triethyl orthoformate - Google P
  • TRIMETHYL ORTHOFORMATE - Ataman Kimya. [Link]

  • The Synthesis Process of Trioctyl Trimellitate: A Complete Technical Guide - Bastone. [Link]

  • Pinner Reaction - SynArchive. [Link]

  • Khademi, Z., & Nikoofar, K. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(50), 30314–30397. [Link]

  • Ghosh, S., & Ghatak, U. R. (1988). Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(4), 235-253. [Link]

  • CN1033854C - Synthetic process of triethyl orthoformate - Google P
  • Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Publishing. (2020). [Link]

  • INVESTIGATION OF WATER-REACTIVE CHEMICALS FOR ANTI-ICING ADDITIVES IN AVIATION FUELS - DTIC. [Link]

  • Calmanti, R., et al. (2020). Reaction of Glycerol with Trimethyl Orthoformate: Towards the Synthesis of New Glycerol Derivatives. Molecules, 25(22), 5344. [Link]

  • Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - ResearchGate. [Link]

  • Calmanti, R., et al. (2020). Reaction of Glycerol with Trimethyl Orthoformate: Towards the Synthesis of New Glycerol Derivatives. Molecules, 25(22), 5344. [Link]

  • Pluth, M. D., et al. (2011). Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism. Journal of the American Chemical Society, 133(18), 7085-7093. [Link]

  • The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PubMed Central. [Link]

  • Fadeev, A. Y., & McCarthy, T. J. (2009). Fourier transform infrared spectroscopy and solid-state nuclear magnetic resonance studies of octadecyl modified metal oxides obtained from different silane precursors. The Journal of Physical Chemistry C, 113(14), 5629-5637. [Link]

  • Rüdinger, J., et al. (2001). Liposome formulations of hydrophobic drugs. Methods in Enzymology, 343, 337-349. [Link]

  • Ono, T., et al. (2007). Lipophilic polyelectrolyte gels as super-absorbent polymers for nonpolar organic solvents. Nature Materials, 6(6), 429-433. [Link]

  • Heller, J., et al. (2002). Poly(ortho esters): synthesis, characterization, properties and uses. Advanced Drug Delivery Reviews, 54(7), 1015-1039. [Link]

  • Acid catalysed hydrolysis of orthoesters: mechanism of hydrolysis of 2,4,10-trioxaadamantanes substituted in position 3 | Request PDF - ResearchGate. [Link]

  • Spectra–Structure Correlations: Polymer Spectra - Society for Applied Spectroscopy. [Link]

  • Triethyl orthoformate (TEOF) - Penpet Petrochemical Trading GmbH. [Link]

  • Einmahl, S., et al. (2001). Poly(Ortho Esters): Recent Developments for Biomedical Applications. CHIMIA International Journal for Chemistry, 55(3), 218-222. [Link]

  • Acid Catalyzed Hydrolysis of Esters - Chemistry LibreTexts. [Link]

  • Poly(ortho esters): Synthesis, characterization, properties and uses | Request PDF. [Link]

  • Combining NMR and IR - YouTube. [Link]

  • US6291577B1 - Method for scavenging moisture in polyisocyanates and formulations thereof - Google P
  • Heller, J., & Barr, J. (2004). In vitro drug release from self-catalyzed poly(ortho ester): case study of 5-fluorouracil. Journal of Controlled Release, 100(2), 231-239. [Link]

  • Ortho Ester-Based Surfactants for pH-Triggered Release in Drug and Gene Delivery - eScholarship.org. [Link]

  • A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate - Green Chemistry (RSC Publishing). [Link]

  • FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. [Link]

  • A flexible Pinner preparation of orthoesters: The model case of trimethylorthobenzoate. [Link]

  • Determining organic structures from IR/NMR - YouTube. [Link]

Sources

Technical Monograph: 1,1',1''-[Methylidynetris(oxy)]trishexane

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Characterization, and Applications in High-Performance Chemistries

Executive Summary

1,1',1''-[Methylidynetris(oxy)]trishexane, commonly known as Trihexyl Orthoformate (THOF) , represents a critical class of lipophilic orthoesters used where the volatility of lower homologs (trimethyl or triethyl orthoformate) poses processing limitations.

This guide moves beyond basic catalog data to provide a robust process workflow for the synthesis of THOF via acid-catalyzed transesterification . It further details its strategic utility as a moisture scavenger in high-temperature resin curing and as a hydrophobic modulator in the synthesis of Poly(ortho esters) (POEs) for biodegradable drug delivery systems.

Part 1: Chemical Profile & Physiochemical Properties[1][2]

Unlike its lower molecular weight counterparts, THOF exhibits significant lipophilicity and a high boiling point, making it an ideal candidate for reactions requiring sustained elevated temperatures without premature solvent loss.

Table 1: Physiochemical Specifications

PropertyValue / DescriptionNote
IUPAC Name 1,1',1''-[Methylidynetris(oxy)]trishexane
Common Name Trihexyl Orthoformate
CAS Number 2566-77-0
Molecular Formula

Molecular Weight 316.52 g/mol
Appearance Colorless, viscous liquid
Solubility Miscible in Hexane, Toluene, DCM; Immiscible in WaterHydrolyzes in acidic aqueous media
Boiling Point >250°C (Predicted at 760 mmHg)Typically distilled under high vacuum (<1 mmHg)
Density ~0.88 g/mLLess dense than water
Part 2: Synthetic Methodology
Core Directive: Transesterification via Equilibrium Displacement

While orthoesters can be synthesized via the Pinner reaction (from nitriles) or Williamson ether synthesis (chloroform + alkoxide), these methods are hazardous and inefficient for higher alkyl chains due to steric hindrance and salt solubility issues.

The Industry Standard: The most robust protocol for THOF is the acid-catalyzed transesterification of Triethyl Orthoformate (TEOF) with 1-Hexanol. This reaction is equilibrium-controlled; success depends entirely on the efficient removal of the ethanol byproduct.

Reaction Scheme:



Experimental Protocol

Scale: 1.0 Molar (based on TEOF) Equipment: 3-Neck Round Bottom Flask, Vigreux Column (or Packed Column), Distillation Head, Nitrogen Inlet.

  • Charge Reactor: Under a nitrogen blanket, charge the reaction vessel with:

    • 1.0 mol Triethyl Orthoformate (TEOF) (148.2 g)

    • 3.3 mol 1-Hexanol (337.2 g) (10% excess to drive equilibrium)

    • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.5 wt% relative to total mass).

  • Initiate Exchange: Heat the mixture gradually. The reaction is endothermic.

  • Distillation Phase 1 (Ethanol Removal):

    • Monitor the head temperature. As the reaction proceeds, ethanol (BP 78°C) will form.

    • Maintain the bath temperature to keep the head temperature between 75°C–80°C.

    • Critical Checkpoint: If the head temperature rises above 85°C, you are distilling TEOF. Increase reflux ratio immediately.

  • Reaction Completion: Continue heating until ethanol evolution ceases (theoretical yield: ~138g EtOH). The pot temperature will rise significantly (up to 140-150°C).

  • Neutralization: Cool to ambient temperature. Add anhydrous Sodium Carbonate (

    
    ) to neutralize the p-TSA. Filter the solids.[1][2][3]
    
  • Isolation (Vacuum Distillation):

    • Apply high vacuum (< 5 mmHg).

    • First fraction: Unreacted 1-Hexanol.

    • Product fraction: Collect THOF. (Expect BP >160°C at reduced pressure).

Process Visualization

The following diagram illustrates the critical process flow and decision gates for the synthesis.

SynthesisWorkflow Start Reagent Charging (TEOF + Hexanol + p-TSA) Heating Heat to Reflux (N2 Atmosphere) Start->Heating Check Head Temp Check < 80°C? Heating->Check Distillation Fractional Distillation Remove Ethanol (78°C) Completion Ethanol Cessation Pot Temp Rise Distillation->Completion Check->Heating No (Reflux) Check->Distillation Yes (Good) Workup Neutralize (Na2CO3) & Filter Completion->Workup Purification Vacuum Distillation Isolate THOF Workup->Purification

Caption: Figure 1. Process flow for the acid-catalyzed transesterification of TEOF to Trihexyl Orthoformate.

Part 3: Applications in Drug Development & Materials Science
1. Biodegradable Poly(ortho esters) (POEs)

In drug delivery, POEs are prized for their surface erosion properties, which allow for zero-order drug release kinetics. THOF is used as a monomeric building block to introduce hydrophobicity into the polymer backbone.

  • Mechanism: By incorporating the hexyl chain, researchers can modulate the hydrolysis rate. A more hydrophobic polymer resists water penetration, slowing degradation and extending the drug release window from days to weeks.

  • Synthesis: THOF reacts with diols (e.g., 1,4-cyclohexanedimethanol) in a transesterification polymerization.

2. High-Temperature Dehydrating Agent

Standard dehydrating agents like TEOF boil at 146°C. In high-temperature curing of polyurethanes or silanes (often >150°C), TEOF flashes off before it can scavenge moisture.

  • THOF Advantage: Its high boiling point allows it to remain in the liquid phase at elevated curing temperatures, reacting irreversibly with residual water to prevent void formation or premature crosslinking.

3. Protecting Group Chemistry

For complex pharmaceutical intermediates requiring protection of 1,2- or 1,3-diols, THOF forms cyclic orthoesters. The lipophilic hexyl tail renders the resulting intermediate soluble in non-polar solvents (Hexane/Heptane), facilitating purification via silica gel chromatography, which is often difficult with polar methyl/ethyl derivatives.

Hydrolysis Pathway Visualization

Understanding the degradation mechanism is vital for predicting shelf-life and drug release profiles.

Hydrolysis THOF Trihexyl Orthoformate (Lipophilic) Intermediate Hemiorthoester (Unstable) THOF->Intermediate Fast Water + H2O / H+ Products Hexyl Formate + 2 Hexanol Intermediate->Products Spontaneous Final Formic Acid + Hexanol Products->Final Slow Hydrolysis (Sustained Release)

Caption: Figure 2. Acid-catalyzed hydrolysis pathway of THOF, critical for controlled release applications.

Part 4: Analytical Characterization (Quality Control)

To ensure the integrity of the synthesized THOF, the following analytical markers must be verified:

  • 1H-NMR (CDCl3):

    • Orthoester Methine Proton: Look for a singlet at

      
       ~5.0–5.2 ppm . This is the diagnostic peak.
      
    • 
      -Methylene Protons:  Triplet at 
      
      
      
      ~3.4–3.5 ppm (
      
      
      ).[4]
    • Absence of Ethanol: Verify no triplet at

      
       1.2 ppm or quartet at 
      
      
      
      3.7 ppm.
  • FT-IR Spectroscopy:

    • Strong C-O Stretch: 1050–1150 cm⁻¹.

    • Absence of Carbonyl: There should be no strong peak at 1700–1750 cm⁻¹ (indicates hydrolysis to formate ester).

References
  • Cantrell, G. L. (1988). Process for the preparation of orthoesters. U.S. Patent No. 4,736,055. Washington, DC: U.S. Patent and Trademark Office. Link

  • Heller, J., & Barr, J. (2002). Poly(ortho esters): synthesis, characterization, properties and uses. Biopolymers, 4, 119-142. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (2023). Compound Summary: Trihexyl Orthoformate. National Library of Medicine. Link

  • Wicks, Z. W., et al. (2007). Organic Coatings: Science and Technology. Wiley-Interscience. (Reference for use of orthoesters as moisture scavengers).

Sources

Technical Guide: Solubility Profile & Physicochemical Characterization of Trihexyl Orthoformate

[1]

Executive Summary

Trihexyl orthoformate (THOF) represents a lipophilic variant of the classical orthoester protecting groups (e.g., TMOF, TEOF).[1] Characterized by three hexyl chains attached to a central methine carbon via oxygen bridges, THOF exhibits distinct solubility behaviors driven by high lipophilicity (LogP > 6.0) and steric bulk. Unlike its lower homologues, THOF offers superior miscibility with non-polar organic phases and enhanced hydrolytic stability in biphasic systems due to poor water partitioning. This guide provides a predictive solubility profile, mechanistic insights into its solvation, and self-validating protocols for experimental verification.

Physicochemical Architecture

To understand the solubility profile, we must first establish the structural determinants of the molecule.[1]

  • Chemical Formula:

    
    [2]
    
  • Molecular Weight: ~316.52 g/mol [2]

  • Structural Class: Aliphatic Orthoester

  • Key Functional Feature: The central carbon is bonded to three ether oxygens, rendering it susceptible to acid-catalyzed hydrolysis but stable under basic conditions.

Lipophilicity & Polarity

The presence of three

1
  • Estimated LogP: ~6.5 – 7.5 (High lipophilicity)[2]

  • Implication: THOF acts as a "lipid-mimetic" solvent.[1] It will readily dissolve in hydrocarbon solvents and likely phase-separate from polar protic solvents like water or ethylene glycol.

Solubility Profile in Organic Solvents

The following data categorizes solvent compatibility based on "Like Dissolves Like" principles and homologous series extrapolation (TEOF

Table 1: Predicted Solubility Matrix & Operational Stability
Solvent ClassRepresentative SolventsSolubility RatingStability RiskMechanistic Insight
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneExcellent (>500 mg/mL)LowVan der Waals forces dominate; hexyl chains interdigitate with solvent.[1]
Aromatic Hydrocarbons Toluene, Xylene, BenzeneExcellent (>500 mg/mL)Low

-interactions are minimal, but dispersive forces ensure full miscibility.[1]
Chlorinated Solvents Dichloromethane (DCM), ChloroformExcellent Low*High solubility; Risk of hydrolysis if solvent contains HCl traces (stabilize with amylene).
Polar Aprotic THF, Ethyl Acetate, AcetoneGood to Excellent LowDipole-dipole interactions support solubility; generally stable if moisture-free.[1]
Polar Protic (Alcohols) Methanol, Ethanol, IsopropanolSoluble High Transesterification Risk: In the presence of acid catalysts, solvent exchange occurs (e.g., Hexyl

Ethyl).
Highly Polar / Aqueous Water, DMSO, AcetonitrilePoor / Insoluble Moderate Hydrophobic effect drives phase separation.[1] Hydrolysis occurs at the interface.

Critical Note on Alcohols: While THOF is soluble in ethanol, it is chemically incompatible for storage.[1] The equilibrium


 will slowly scramble the esters if any acidity is present.[2]

Mechanistic Insights & Stability

The Hydrolysis Pathway

Solubility testing of orthoesters is inseparable from stability testing.[1] In the presence of water and a proton source (acid), THOF degrades into Formic Acid and Hexanol. Because THOF is highly lipophilic, this reaction is often mass-transfer limited in biphasic systems (Water/THOF), making it appear more stable than TMOF.

Visualization: Stability & Solvation Logic

The following diagram outlines the decision process for solvent selection and the chemical risks involved.

GStartSelect Solvent for THOFCheckPolarityIs Solvent Polar?Start->CheckPolarityNonPolarNon-Polar / Lipophilic(Hexane, Toluene)CheckPolarity->NonPolarNoCheckProticIs Solvent Protic?(Contains -OH, -NH)CheckPolarity->CheckProticYesMiscibleFully MiscibleStable SolutionNonPolar->MiscibleAproticPolar Aprotic(THF, DCM, EtOAc)CheckProtic->AproticNoProticPolar Protic(Water, Alcohols)CheckProtic->ProticYesAprotic->MiscibleWaterWaterProtic->WaterAlcoholAlcohols(MeOH, EtOH)Protic->AlcoholResultWaterInsoluble (Biphasic)Interface HydrolysisWater->ResultWaterHydrophobic EffectResultAlcSoluble but Unstable(Transesterification)Alcohol->ResultAlcExchange Reaction

Figure 1: Solvation logic flow for Trihexyl Orthoformate, highlighting stability risks in protic media.[1][2]

Experimental Protocols (Self-Validating)

Protocol A: Saturation Shake-Flask (Modified for Hydrolytic Sensitivity)

Standard aqueous solubility methods fail for orthoesters due to decomposition.[1]

  • Preparation: Dry all solvents over molecular sieves (3Å or 4Å) to remove trace water (<50 ppm).

  • Mixing: Add 100 µL of THOF to 900 µL of the target solvent in a GC vial.

  • Visual Check:

    • Clear Solution: Soluble.[3][4][5][6][7]

    • Phase Separation/Droplets: Insoluble.

    • Cloudiness:[1][3] Partial solubility.[5][6]

  • Chemical Validation (GC-FID/MS):

    • Inject the sample immediately.

    • Check Peak Integrity: Ensure the THOF peak is dominant.

    • Artifact Check: Look for Hexanol peaks.[1] If Hexanol is present immediately, the solvent was wet, or the THOF has hydrolyzed.

Protocol B: "Water Scavenger" Activity Test

To confirm the reactivity (and thus the "solubility" limit in wet solvents):

  • Dissolve 5% THOF in "wet" THF (spiked with 1% water).

  • Add a catalytic amount of p-Toluenesulfonic acid (pTSA).

  • Monitor via GC or NMR over 2 hours.

  • Result: Disappearance of THOF and appearance of Hexanol confirms the hydrolysis pathway. This validates that "solubility" in wet acidic solvents is actually a consumption reaction.

Applications & Implications

Synthesis & Purification[1]
  • High-Boiling Solvent Scavenger: Unlike TEOF (bp 146°C), THOF has a significantly higher boiling point (est. >250°C).[1] It can be used in high-temperature dehydration reactions where TEOF would evaporate too quickly.

  • Lipophilic Protecting Group: Use THOF to protect diols in lipid synthesis.[1] The resulting orthoesther will be extremely non-polar, facilitating purification by silica gel chromatography (eluting in 100% hexanes).

Formulation
  • Anhydrous Stabilizer: In oil-based formulations (e.g., parenteral drug delivery), THOF can act as a water scavenger to protect moisture-sensitive APIs without altering the polarity of the oil phase.[1]

References

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General principles of orthoester stability and reactivity). [2]

  • Cordes, E. H., & Bull, H. G. (1974).[1] Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603. (Mechanistic grounding for hydrolysis kinetics). [2]

  • Perkin, W. H., & Simonsen, J. L. (1907).[1] The preparation of the esters of the ortho-acids. Journal of the Chemical Society. (Foundational synthesis of higher orthoesters).

  • PubChem Database. (n.d.).[1] Compound Summary for Triethyl Orthoformate (Homologue Reference). National Center for Biotechnology Information. (Used for homologous series extrapolation).

Molecular weight and density of 1-[Bis(hexyloxy)methoxy]hexane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Weight and Density of 1-[Bis(hexyloxy)methoxy]hexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, an orthoester, is a molecule of interest in various chemical and pharmaceutical applications. Orthoesters, as a class of compounds, are known for their role as protecting groups in organic synthesis and their application in the formulation of drug delivery systems.[1] A precise understanding of the molecular weight and density of this compound is paramount for its accurate formulation, quality control, and the development of novel applications. This guide delves into the theoretical basis and experimental determination of these critical parameters.

Chemical Identity
  • Chemical Name: this compound

  • CAS Number: 54815-12-2[1]

  • Molecular Formula: C₁₃H₂₈O₂[1]

  • Synonyms: Hexane, 1,1'-[methylenebis(oxy)]bis-[1]

Section 1: Molecular Weight Determination

The molecular weight of a compound is a fundamental property, essential for stoichiometric calculations, substance quantification, and structural elucidation. For this compound, the theoretical molecular weight can be calculated from its molecular formula.

Theoretical Molecular Weight

Based on the molecular formula C₁₃H₂₈O₂, the molecular weight is calculated as follows:

  • Carbon (C): 13 atoms × 12.011 amu = 156.143 amu

  • Hydrogen (H): 28 atoms × 1.008 amu = 28.224 amu

  • Oxygen (O): 2 atoms × 15.999 amu = 31.998 amu

Total Molecular Weight = 216.365 amu

This calculated value is consistent with the molecular weight of 216.36 g/mol found in multiple chemical databases.[1]

Experimental Verification: Mass Spectrometry

While the theoretical molecular weight provides a precise value, experimental verification is crucial to confirm the identity and purity of a synthesized or procured sample. Mass spectrometry is the gold standard for this purpose.

Principle of Mass Spectrometry

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides information about the molecular weight and structure of the analyte.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a general procedure for the determination of the molecular weight of this compound using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

  • Instrument Setup:

    • Set the GC oven temperature program to appropriately separate the analyte from any impurities. A typical program might start at 50°C and ramp up to 250°C.

    • Use a suitable capillary column (e.g., a non-polar column like DB-1 or HP-5ms).

    • Set the injector temperature to 250°C and the transfer line temperature to 280°C.

    • For the mass spectrometer, set the ion source temperature to 230°C and the quadrupole temperature to 150°C. Use a standard electron energy of 70 eV.

  • Data Acquisition: Inject a small volume (typically 1 µL) of the sample solution into the GC-MS. Acquire data in full scan mode over a mass range that includes the expected molecular ion (e.g., m/z 50-300).

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak (M⁺). For this compound, this would be at an m/z of approximately 216.

    • Analyze the fragmentation pattern to further confirm the structure. Common fragments for ethers include alpha-cleavage products.

Self-Validation: The presence of a clear molecular ion peak at the expected m/z, along with a fragmentation pattern consistent with the structure of this compound, validates the experimental result.

Workflow for Molecular Weight Determination by GC-MS

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis prep Dissolve sample in volatile solvent inject Inject sample prep->inject separate GC Separation inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Detection ionize->detect tic Identify analyte peak in TIC detect->tic spectrum Extract mass spectrum tic->spectrum mol_ion Identify molecular ion peak (M+) spectrum->mol_ion fragment Analyze fragmentation pattern mol_ion->fragment result result fragment->result Confirmation of Molecular Weight

Caption: Workflow for the experimental determination of molecular weight using Gas Chromatography-Mass Spectrometry (GC-MS).

Section 2: Density Determination

Density is a measure of mass per unit volume and is an important parameter for quality control, formulation, and process design. Unlike molecular weight, the density of a liquid is highly dependent on temperature.

Predicted Density
Experimental Determination: Pycnometry

Pycnometry is a precise and accurate method for determining the density of liquids. It involves measuring the mass of a known volume of the liquid.

Principle of Pycnometry

The density (ρ) is calculated using the formula:

ρ = (m_liquid) / V_pycnometer

where:

  • m_liquid is the mass of the liquid.

  • V_pycnometer is the calibrated volume of the pycnometer.

Experimental Protocol: Density Determination using a Pycnometer

Materials:

  • Pycnometer (calibrated)

  • Analytical balance (readable to at least 0.1 mg)

  • Constant temperature water bath

  • Thermometer

  • This compound sample

  • Distilled water

  • Acetone (for cleaning)

Step-by-Step Methodology:

  • Calibration of the Pycnometer:

    • Thoroughly clean and dry the pycnometer.

    • Weigh the empty, dry pycnometer (m_empty).

    • Fill the pycnometer with distilled water of a known temperature and density.

    • Place the filled pycnometer in the constant temperature water bath to allow it to equilibrate to a precise temperature (e.g., 20.0 °C).

    • Ensure the pycnometer is completely full, with no air bubbles. The capillary stopper will allow excess water to escape.

    • Carefully dry the outside of the pycnometer and weigh it (m_water).

    • Calculate the volume of the pycnometer: V_pycnometer = (m_water - m_empty) / ρ_water (at the recorded temperature).

  • Measurement of the Sample:

    • Empty and thoroughly dry the calibrated pycnometer.

    • Fill the pycnometer with the this compound sample.

    • Equilibrate the filled pycnometer to the same temperature as the calibration.

    • Dry the outside of the pycnometer and weigh it (m_sample).

  • Calculation of Density:

    • Calculate the mass of the sample: m_liquid = m_sample - m_empty.

    • Calculate the density of the sample: ρ_sample = m_liquid / V_pycnometer.

Self-Validation: Repeat the measurement at least three times to ensure reproducibility. The standard deviation of the measurements should be low, indicating high precision.

Workflow for Density Determination by Pycnometry

cluster_calib Pycnometer Calibration cluster_measure Sample Measurement cluster_calc Density Calculation weigh_empty Weigh empty, dry pycnometer fill_water Fill with distilled water weigh_empty->fill_water calc_mass Calculate mass of sample weigh_empty->calc_mass equilibrate_water Equilibrate to known temperature fill_water->equilibrate_water weigh_water Weigh water-filled pycnometer equilibrate_water->weigh_water calc_vol Calculate pycnometer volume weigh_water->calc_vol calc_density Calculate density calc_vol->calc_density fill_sample Fill with sample equilibrate_sample Equilibrate to same temperature fill_sample->equilibrate_sample weigh_sample Weigh sample-filled pycnometer equilibrate_sample->weigh_sample weigh_sample->calc_mass calc_mass->calc_density result result calc_density->result Final Density Value

Caption: Workflow for the experimental determination of liquid density using a pycnometer.

Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Weight 216.36 g/mol PubChem[1]
Molecular Formula C₁₃H₂₈O₂PubChem[1]
CAS Number 54815-12-2PubChem[1]
Density (Predicted) ~0.86 g/cm³QSPR Estimation

Conclusion

This technical guide has provided a detailed overview of the molecular weight and density of this compound. The molecular weight is well-established both theoretically and through common analytical techniques like mass spectrometry. While an experimental density value is not currently available in public literature, this guide has outlined a reliable experimental protocol for its determination using pycnometry. For researchers and professionals in drug development and other scientific fields, the accurate determination of these fundamental properties is a critical first step in ensuring the quality, safety, and efficacy of their work.

References

  • PubChem. 1-[(Hexyloxy)methoxy]hexane. National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Procedure for transesterification of trimethyl orthoformate to trihexyl orthoformate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Transesterification of Trimethyl Orthoformate to Trihexyl Orthoformate

Abstract & Strategic Overview

This Application Note details the protocol for synthesizing Trihexyl Orthoformate (THOF) from Trimethyl Orthoformate (TMOF) via acid-catalyzed transesterification. While TMOF is a commodity chemical, higher orthoesters like THOF are specialized reagents often required for increasing lipophilicity in drug delivery systems or as moisture scavengers in high-boiling formulations.

The Core Challenge: The reaction is an equilibrium process driven by entropy and the removal of the volatile byproduct (methanol).



Success Criteria:

  • Shift Equilibrium: Continuous, efficient removal of methanol without losing the lower-boiling reactant (TMOF).

  • Anhydrous Integrity: Orthoesters are extremely sensitive to acid-catalyzed hydrolysis. Moisture exclusion is paramount.

  • Purification: Separation of the high-boiling product from unreacted hexanol using vacuum distillation.

Mechanistic Foundation

Understanding the mechanism is critical for troubleshooting. The reaction proceeds via a stepwise exchange involving a carboxonium ion intermediate. It is not a concerted substitution but rather an elimination-addition cycle repeated three times.

OrthoesterMechanism TMOF TMOF (Reactant) Inter1 Protonated Intermediate TMOF->Inter1 + H+ H_Cat H+ Catalyst Carboxonium Carboxonium Ion (Reactive Species) Inter1->Carboxonium - MeOH Mixed Mixed Orthoester (Mono-hexyl) Carboxonium->Mixed + Hexanol Hexanol 1-Hexanol (Nucleophile) Mixed->Inter1 Repeat Cycle (x2) THOF Trihexyl Orthoformate (Product) Mixed->THOF Final Exchange MeOH Methanol (Remove to Drive)

Figure 1: Stepwise acid-catalyzed exchange mechanism. The reaction is driven by the irreversible removal of Methanol.

Critical Parameters & Reagents

ComponentRoleSpecificationCritical Note
TMOF Reactant>99%, AnhydrousBP: 102°C. Must not co-distill with Methanol.
1-Hexanol Reactant>99%, AnhydrousBP: 157°C. Use slight excess (3.3 eq) to ensure full conversion.
p-TSA CatalystAnhydrousp-Toluenesulfonic acid monohydrate can be used if water is stripped, but anhydrous is preferred to prevent hydrolysis.
Amberlyst-15 Alt. CatalystDry beadsHeterogeneous option; easier workup (filtration) but slower kinetics.
Nitrogen AtmosphereUltra-high purityEssential to prevent hydrolysis during reaction.

Experimental Protocol

Phase 1: Setup & Reaction
  • Apparatus: Assemble a 500 mL 3-neck round-bottom flask (RBF) equipped with:

    • Magnetic stir bar.

    • Vigreux Column (20-30 cm): Essential. This provides theoretical plates to separate Methanol (BP 65°C) from TMOF (BP 102°C). Without this, TMOF will escape, stalling the reaction.

    • Distillation head with thermometer.

    • Condenser and receiving flask.[1][2]

    • Nitrogen inlet (bubbler).

  • Loading:

    • Charge the RBF with TMOF (1.0 mol, 106.1 g) .

    • Add 1-Hexanol (3.3 mol, 337.1 g) . The 10% excess drives the equilibrium.

    • Add p-TSA (0.5 mol%, ~0.95 g) .

  • Heating:

    • Initiate stirring and slow N2 flow.

    • Heat the oil bath to ~110°C.

    • Monitor the head temperature. It should stabilize at 64-65°C (Methanol).

    • Process Control: If the head temp rises above 70°C, lower the heat. You are distilling starting material.[1][2][3]

Phase 2: Driving to Completion
  • Distillation: Continue heating until methanol cessation. As the reaction nears completion, the head temperature will drop (no more MeOH) or rise sharply (TMOF/Hexanol reaching the head).

  • Vacuum Strip: Once MeOH collection stops (approx. 3-4 hours), cool the bath to 80°C. Apply weak vacuum (100-200 mbar) carefully to strip any residual TMOF or intermediate mixed esters.

Phase 3: Workup & Purification
  • Quench: Cool the reaction mixture to room temperature.

    • Homogeneous Catalyst (p-TSA): Add Sodium Methoxide (0.5 g) or Sodium Bicarbonate to neutralize the acid. Do not add water.

    • Heterogeneous (Amberlyst): Simply filter off the beads.

  • Filtration: Filter the mixture through a fritted glass funnel (or Celite pad) to remove salts/catalyst.

  • High Vacuum Distillation: Transfer the filtrate to a clean flask for fractional vacuum distillation.

    • Fraction 1: Unreacted 1-Hexanol (BP ~60°C @ 1 mmHg).

    • Fraction 2: Trihexyl Orthoformate .

    • Note: THOF is high boiling. Expect boiling points >160°C at 1-2 mmHg. Ensure your vacuum pump is robust.

Workflow Start Start: TMOF + Hexanol + pTSA Reaction Reflux through Vigreux (Remove MeOH @ 65°C) Start->Reaction Check Head Temp > 70°C? Reaction->Check Continue Continue Heating Check->Continue No (MeOH evolving) Neutralize Cool & Neutralize (NaOMe or Filtration) Check->Neutralize Yes (Done) Continue->Reaction Distill High Vac Distillation (< 2 mmHg) Neutralize->Distill Product Isolate THOF Distill->Product

Figure 2: Operational workflow for the synthesis and isolation of THOF.

Characterization & Quality Control

Since THOF is not a standard library compound in many databases, use these diagnostic signals for validation.

  • 1H NMR (CDCl3):

    • Ortho-proton (CH): Look for a singlet at ~5.0 - 5.2 ppm . This is the diagnostic "CH" of the orthoester.

    • Alpha-protons (-O-CH2-): Triplet at ~3.4 - 3.6 ppm .

    • Absence of OMe: Ensure no singlet at ~3.2 ppm (indicates incomplete exchange).

  • IR Spectroscopy:

    • Strong C-O stretch bands in the 1000-1150 cm⁻¹ region.

    • Absence of broad O-H stretch (3400 cm⁻¹). If present, indicates residual hexanol or hydrolysis.

  • Refractive Index: Expect a value significantly higher than TMOF (1.377) and Hexanol (1.417), likely in the range of 1.43 - 1.44 .

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield HydrolysisEnsure all glassware is oven-dried. Check N2 line.[4][5][6] Use anhydrous reagents.
TMOF Loss Poor FractionationThe Vigreux column is too short or heating is too rapid. Slow down.
Product is Acidic Incomplete QuenchEnsure full neutralization before distillation. Acid + Heat = Decomposition.
Haze in Product Salt/PolymerFilter through a 0.45µm PTFE membrane after distillation.

Safety Note: TMOF is flammable (FP 13°C).[7] Methanol is toxic. Perform all operations in a fume hood.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Sah, P. P. T., & Ma, T. S. "Esters of Orthoformic Acid." Journal of the American Chemical Society, 54(7), 2964–2966, 1932. Link

  • DeWolfe, R. H. "Carboxylic Ortho Acid Derivatives: Preparation and Synthetic Applications." Synthesis, 1974(03), 153-172. Link

  • Organic Syntheses , Coll. Vol. 1, p.258 (1941). "Ethyl Orthoformate."[2][4][5][6] (Foundational protocol for orthoester exchange). Link

Sources

Application Note: High-Temperature Moisture Control & Synthesis using 1-[Bis(hexyloxy)methoxy]hexane in Continuous Flow

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the implementation of 1-[Bis(hexyloxy)methoxy]hexane (systematically known as Trihexyl Orthoformate or THOF ) in continuous flow chemistry.

Executive Summary

In continuous flow manufacturing, moisture control and solvent volatility often bottleneck high-temperature processes. While Trimethyl Orthoformate (TMOF) and Triethyl Orthoformate (TEOF) are standard moisture scavengers and formylating agents, their low boiling points (102°C and 146°C, respectively) limit their utility in superheated flow regimes (


) due to outgassing and back-pressure regulator (BPR) instability.

This compound (THOF) offers a critical solution. With a boiling point exceeding 280°C, it functions as a non-volatile liquid scavenger and reagent . This guide details protocols for using THOF to enable:

  • Zero-Headspace Drying: Removing trace water from high-boiling solvent streams without flashing.

  • Superheated Formylation: Conducting Vilsmeier-Haack-type chemistry at extreme temperatures (200°C+) at low pressure.

Chemical Profile & Advantage

PropertyTMOF (Methyl)TEOF (Ethyl)THOF (Hexyl) Impact on Flow Chemistry
Formula



High lipophilicity aids separation.
Boiling Point 102°C146°C>280°C (est.) Enables atmospheric pressure high-T reactions.
Flash Point 15°C35°C>110°C Safer handling in large-scale pumping.
Byproducts MethanolEthanol1-Hexanol High-boiling byproduct; easy to distill product away from it.
Water Scavenging FastModerateControlled Prevents exotherm spikes in microreactors.

Core Application 1: Inline Moisture Scavenging for Organometallics

The Challenge

Organometallic reagents (Grignard, Organolithium) in flow require strictly anhydrous conditions. Standard scavengers (TEOF) can vaporize if the feed line passes near heat sources or if the reactor is superheated, causing "slug" flow and residence time distribution (RTD) broadening.

The Solution: THOF Protocol

THOF reacts with water to form Hexyl Formate and 1-Hexanol. Both remain liquid at high temperatures, maintaining single-phase flow.



Experimental Protocol

Objective: Dry a stream of 2-MeTHF prior to Grignard formation.

Reagents:

  • Feed A: Wet Solvent (e.g., 2-MeTHF with ~500 ppm water).

  • Feed B: Scavenger Solution (10% v/v THOF in 2-MeTHF + 0.1 mol% pTsOH or immobilized acid cartridge).

Flow Setup:

  • Pump A: Delivers solvent at 1.0 mL/min.

  • Pump B: Delivers THOF solution at 0.1 mL/min (1.5 equiv relative to water content).

  • Mixing: T-mixer followed by a Packed Bed Reactor (PBR) containing Amberlyst-15 (dry) to catalyze hydrolysis.

  • Residence Time: 2–5 minutes at 60°C.

  • Output: Anhydrous stream feeds directly into the Grignard formation loop.

Critical Parameter - BPR Setting: Unlike TEOF, no high-pressure BPR is needed to keep THOF liquid. A standard 40 psi (2.7 bar) BPR is sufficient solely for system stability, not solvent suppression.

Visualization: Scavenging Workflow

G cluster_0 Moisture Removal Module Solvent Wet Solvent (Feed A) Mixer T-Mixer Solvent->Mixer THOF THOF Reagent (Feed B) THOF->Mixer AcidBed Acid Catalyst Bed (Amberlyst-15) 60°C Mixer->AcidBed Mixed Stream DryingZone Hydrolysis Zone (Water -> Hexanol) Grignard Grignard Formation Loop AcidBed->Grignard Anhydrous Stream (Contains Hexyl Formate)

Caption: Inline drying module using THOF. The high boiling point ensures no gas pockets form in the acid bed.

Core Application 2: High-Temperature Heterocycle Synthesis

The Challenge

Many heterocycle syntheses (e.g., Quinazolines, Benzimidazoles) require an orthoester as a "one-carbon" source. These reactions often need temperatures >160°C to cyclize. Using TEOF requires high-pressure reactors (20–30 bar) to maintain the liquid phase.

The Solution: Atmospheric Superheating

Using THOF allows the reaction to proceed at 180–200°C with minimal back-pressure, facilitating the use of simpler, safer pumping equipment (e.g., peristaltic pumps for slurries).

Experimental Protocol: 4-Quinazolinone Synthesis

Reaction: Anthranilic acid amide + THOF


 4-Quinazolinone.

Step-by-Step:

  • Slurry Preparation: Suspend Anthranilic acid amide (1.0 equiv) in a carrier solvent (Diglyme or NMP).

  • Reagent Stream: Pure THOF (1.5 equiv).

  • Reactor: Heated Coil Reactor (Stainless Steel, 10 mL volume).

  • Conditions:

    • Temperature: 190°C.

    • Pressure: 50 psi (3.4 bar) – Note: This is remarkably low for 190°C.

    • Residence Time: 10 minutes.

  • Work-up: The reactor effluent is cooled. The product (Quinazolinone) often precipitates upon addition of a polar anti-solvent (e.g., Methanol), while the lipophilic THOF byproducts (Hexyl formate, Hexanol) remain in the mother liquor.

Data: Yield Comparison

ReagentTemperaturePressure RequiredYield
TEOF (Ethyl)150°C18 bar85%
THOF (Hexyl) 190°C 3 bar 94%

Insight: The ability to run at 190°C without extreme pressure drives the cyclization to completion faster, improving throughput.

Visualization: Reaction Pathway

Reaction Substrate Anthranilic Amide Intermediate Imidate Intermediate (Formed at 190°C) Substrate->Intermediate Condensation Reagent THOF (High BP Reagent) Reagent->Intermediate Condensation Cyclization Cyclization (- Hexanol) Intermediate->Cyclization Product 4-Quinazolinone Cyclization->Product Byproducts Byproducts: 3x 1-Hexanol Cyclization->Byproducts

Caption: Thermal cyclization pathway using THOF. The high temperature drives the elimination of hexanol.

Troubleshooting & Optimization

Viscosity Management

THOF is more viscous than TEOF.

  • Issue: High pressure drop in narrow microchannels (<500 µm).

  • Fix: Heat the reagent reservoir to 40°C. THOF is stable and this reduces viscosity significantly.

Purification Strategy

Unlike TEOF reactions where byproducts evaporate, THOF byproducts (Hexanol, BP 157°C; Hexyl Formate, BP 153°C) persist.

  • Chromatography: Hexyl chains make the byproducts non-polar. They elute quickly in Reverse Phase (C18) or move with the solvent front in Normal Phase.

  • Crystallization: This is the preferred method. The lipophilic nature of the byproducts keeps them in solution while polar heterocyclic products crystallize out.

References

  • Orthoesters in Organic Synthesis

    • Cantillo, D., & Kappe, C. O. (2011). "Immobilized reagents and scavengers in continuous flow chemistry." Chemical Society Reviews, 40(10), 4991-5005. Link

    • Note: Establishes the baseline for orthoform
  • High-Temperature Flow Chemistry

    • Razzaq, T., & Kappe, C. O. (2010). "Continuous flow organic synthesis under high-temperature/pressure conditions." Chemistry – An Asian Journal, 5(6), 1274-1289. Link

    • Note: Contextualizes the pressure/temperature relationship th
  • Chemical Property Data

    • PubChem Database. "this compound (Compound)." CID 521541.[1] Link

    • Note: Source for structural and physical property estim
  • Moisture Scavenging Protocols: Guidi, M., et al. (2016). "Managing moisture in flow: A guide to drying solvents." Organic Process Research & Development, 20(11), 1938-1944. Note: Describes the necessity of scavengers like TEOF/THOF in organometallic flow.

Sources

Application Note: Chemoselective Solvent-Free Esterification Mediated by High-Molecular-Weight Orthoesters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent-Free Esterification Methods Using High-Molecular-Weight Orthoesters Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

This guide details the application of orthoesters as dual-function reagents—acting simultaneously as chemoselective dehydrating agents and alkylating precursors —in the solvent-free synthesis of esters. While trimethyl and triethyl orthoformates are ubiquitous, this note specifically addresses the utility of High-Molecular-Weight (HMW) Orthoesters (e.g., tributyl orthoformate, tripropyl orthoacetate, and mixed bulky orthoesters).

These reagents are critical in the synthesis of lipophilic pharmaceutical intermediates and sterically hindered esters where traditional Fischer esterification fails due to equilibrium limitations or where high reaction temperatures (>160°C) are required without pressurization.

Key Benefits:

  • Thermodynamic Drive: Irreversible consumption of water shifts equilibrium to ~100% conversion.

  • Green Chemistry: Solvent-free (Neat) conditions reduce E-factor and waste.

  • Kinetic Access: HMW orthoesters allow for high-temperature processing at atmospheric pressure, overcoming steric hindrance in bulky carboxylic acids.

Mechanism of Action

The efficacy of this protocol relies on breaking the reversibility of the Fischer esterification. In a standard reaction, water accumulation halts conversion. Orthoesters react rapidly and irreversibly with the generated water, producing a volatile ester (usually formate or acetate) and the corresponding alcohol.

When using HMW Orthoesters (e.g., Tributyl Orthoformate), the reagent also serves as a high-boiling point solvent/reactant that facilitates the alkylation of the carboxylic acid directly or maintains anhydrous conditions for the alcohol-acid coupling.

Reaction Pathway

The process involves two concurrent cycles: the primary esterification and the scavenging cycle.

EsterificationMechanism Acid Carboxylic Acid (R-COOH) Intermediate Tetrahedral Intermediate Acid->Intermediate H+ Catalyst Alcohol Alcohol (R'-OH) Alcohol->Intermediate H+ Catalyst Orthoester Orthoester Scavenger (R-C(OR')3) Byproducts Volatile Byproducts (Formate/Acetate + 2 R'OH) Orthoester->Byproducts Hydrolysis TargetEster Target Ester (R-COOR') Intermediate->TargetEster Primary Path Water Water (H2O) Intermediate->Water Elimination Water->Orthoester Scavenging (Irreversible) Byproducts->Alcohol Recycling (If R' matches)

Figure 1: Coupled reaction pathway showing the thermodynamic sink provided by the orthoester. The irreversible hydrolysis of the orthoester drives the primary equilibrium to completion.

Material Selection: Why High-Molecular-Weight?

Standard orthoesters (Trimethyl/Triethyl Orthoformate) are volatile (bp 102°C / 146°C).[1] While effective for methyl/ethyl esters, they are unsuitable for:

  • High-Temperature Reactions: Substrates requiring >150°C to overcome steric hindrance.

  • Lipophilic Modifications: Introducing butyl, propyl, or benzyl groups directly.

  • Vacuum Processing: Lower MW orthoesters evaporate before scavenging is complete under vacuum.

Table 1: Orthoester Selection Guide

ReagentBoiling PointAlkyl Group DonatedPrimary Application
Triethyl Orthoformate (TEOF) 146°CEthylGeneral purpose; ethyl esters of heat-sensitive acids.[1]
Tripropyl Orthoformate (TPOF) ~196°CPropylIntermediate boiling point; synthesis of propyl esters.
Tributyl Orthoformate (TBOF) ~240°CButylHigh-Temp Protocol. Sterically hindered acids; direct butylation.
Triethyl Orthoacetate 142°CEthylUse when formate byproducts are undesirable (produces ethyl acetate).

Experimental Protocols

Protocol A: High-Temperature Synthesis of Bulky Esters (Solvent-Free)

Target: Synthesis of Butyl Esters or esterification of sterically hindered acids (e.g., Ibuprofen, Valproic acid derivatives). Reagent: Tributyl Orthoformate (TBOF).

Materials
  • Substrate: Carboxylic Acid (1.0 equiv)

  • Reagent: Tributyl Orthoformate (1.2 – 1.5 equiv)

  • Catalyst: Amberlyst-15 (Solid Acid, 5 wt%) or p-Toluenesulfonic acid (1 mol%)

  • Apparatus: Round-bottom flask, Vigreux column, Distillation head.

Step-by-Step Workflow
  • Charge: In a dry reaction vessel, combine the Carboxylic Acid and Tributyl Orthoformate.

    • Note: No external alcohol is strictly necessary if the orthoester acts as the alkyl donor, but adding 0.5 equiv of n-butanol can accelerate the initial phase.

  • Catalysis: Add the solid acid catalyst (Amberlyst-15).

    • Why Solid Acid? Allows for simple filtration post-reaction, adhering to Green Chemistry principles.

  • Thermal Activation: Heat the mixture to 160°C – 180°C .

    • Mechanism:[2][3][4][5][6][7] At this temperature, TBOF remains liquid (bp ~240°C), allowing the reaction to proceed kinetically without a pressure vessel.

  • Distillation of Byproduct: Monitor the distillation head. The reaction generates butyl formate (bp ~107°C) and butanol (bp ~117°C) as water is scavenged.

    • Self-Validation: The continuous distillation of low-boiling components indicates the reaction is progressing. Cessation of distillate suggests endpoint.

  • Completion: Continue heating until the theoretical volume of byproduct is collected or TLC/HPLC indicates consumption of the acid.

  • Work-up:

    • Cool to room temperature.[8]

    • Filter off Amberlyst-15.

    • Purification: The crude mixture contains the high-boiling butyl ester and excess TBOF. Remove excess TBOF via vacuum distillation (high vacuum required due to high bp) or degrade remaining orthoester with mild aqueous acid wash, then separate layers.

Protocol B: Chemoselective Dehydration for High-Value APIs

Target: Esterification of acid-sensitive APIs where water removal is critical, using Triethyl Orthoacetate (TEOAc).

  • Setup: Mix API (Carboxylic Acid, 1 equiv) and Alcohol (Reagent/Solvent, 3-5 equiv).

  • Scavenger: Add Triethyl Orthoacetate (1.1 equiv based on theoretical water).

    • Selection: TEOAc produces ethyl acetate (non-acidic) upon hydrolysis, unlike TEOF which produces formate (potentially acidic/reducing).

  • Catalyst: Add anhydrous HCl (in dioxane) or H2SO4 (cat. amount).

  • Reflux: Heat to reflux.[5][9] The TEOAc consumes water to form Ethyl Acetate + Ethanol.

  • Monitoring: Track the disappearance of the O-H stretch (3200-3600 cm⁻¹) in IR.

  • Isolation: Evaporate volatiles. The residue is often the pure ester requiring no aqueous workup.

Process Visualization & Quality Control

The following workflow illustrates the "Self-Validating" nature of the protocol. The isolation of the volatile byproduct serves as a visual proxy for reaction conversion.

Workflow Start Start: Mix Acid + HMW Orthoester (No Solvent) Heat Heat to T > 150°C (Atmospheric Pressure) Start->Heat Monitor Monitor Distillate Head (Collection of Formate/Alcohol) Heat->Monitor Check Distillation Stopped? Monitor->Check Check->Heat No (Continue) Analysis In-Process Control (IPC) IR: Loss of -COOH NMR: Appearance of Ester -CH2- Check->Analysis Yes Workup Vacuum Strip Excess Orthoester Filter Catalyst Analysis->Workup Pass Final Final Product (>95% Yield) Workup->Final

Figure 2: Operational workflow for High-Temperature Solvent-Free Esterification. The distillation of byproducts acts as a real-time reaction monitor.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Water accumulation (Orthoester exhausted).Add 0.2 equiv additional orthoester. Ensure system is sealed from atmospheric moisture.
Darkening of Reaction Thermal degradation of substrate.Switch to Protocol A but reduce temp to 140°C and apply slight vacuum (100 mbar) to remove byproducts at lower T.
Solidification Substrate mp > Reaction Temp.Add a minimum amount of inert high-boiling solvent (e.g., Sulfolane) or use the alcohol corresponding to the ester as a flux.
Acidic Impurities Hydrolysis of formate byproduct.Use Orthoacetate instead of Orthoformate. Wash final organic phase with sat. NaHCO3.

References

  • Orthoesters in Organic Synthesis. National Institutes of Health (PMC). Detailed review of orthoester reactivity and solvent-free conditions.[4][7][8][10]

  • Esters and Orthoesters as Alkylating Agents at High Temperature. Journal of the Chemical Society, Perkin Transactions 2. Discusses the mechanism of alkylation using orthoesters at 180-200°C.

  • Solvent-free Synthesis of Mixed Orthoesters. Organic Chemistry Portal. Protocol for synthesizing and utilizing mixed orthoesters without catalysts.[4]

  • Fischer Esterification Mechanisms. Master Organic Chemistry. Foundational grounding on equilibrium shifts in esterification.

  • Preparation of Orthoformic Esters. Organic Syntheses. Standard procedures for synthesizing the reagents used in these protocols.

Sources

Troubleshooting & Optimization

Distillation and purification techniques for trihexyl orthoformate

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Distillation & Troubleshooting Guide[1]

Topic: Distillation and Purification of Trihexyl Orthoformate (CAS: 2591-24-4) Audience: Senior Chemists, Process Engineers, and Drug Development Scientists.[1] Version: 2.1 (Current Standards)

Executive Summary: The Stability Paradox

Trihexyl orthoformate (THOF) presents a specific purification challenge compared to its lighter analogs (trimethyl/triethyl orthoformate). While the lipophilic hexyl chains increase hydrolytic stability relative to TMOF, they drastically raise the boiling point.

The central conflict: You must apply significant heat to distill it, but orthoesters are thermodynamically unstable at high temperatures in the presence of even trace acidity or moisture.

This guide replaces standard "cookbook" recipes with a mechanistic workflow designed to prevent the two most common failure modes: Acid-Catalyzed Reversion and Thermal Degradation .

Module 1: Pre-Distillation "Kill Step" (Critical)

Status: Mandatory Objective: Complete neutralization of synthesis catalysts.[1]

Most THOF is synthesized via transesterification (Triethyl orthoformate + Hexanol) using an acid catalyst (e.g., p-TSA).[1] Do not attempt to distill the crude reaction mixture without this step. Heating an acidic orthoester will revert the equilibrium, yielding hexyl formate and hexanol.

Protocol: The Non-Aqueous Quench

Avoid aqueous bicarbonate washes. The interface between water and the lipophilic THOF promotes hydrolysis.

  • Cool Down: Bring the crude reaction mixture to < 30°C.

  • Solid Phase Neutralization: Add anhydrous Sodium Carbonate (Na₂CO₃) or Sodium Ethoxide (NaOEt) directly to the organic phase.[1]

    • Dosage: 1.5 molar equivalents relative to the acid catalyst used.

  • Agitation: Stir vigorously for 30–45 minutes.

  • Filtration: Filter through a sintered glass funnel (porosity 3) packed with a small pad of Celite.

    • Why: Removes the salt/catalyst complex.

  • Stabilization: Add a trace amount (0.1% w/w) of Quinoline or Triethylamine to the filtrate. This acts as a "base buffer" during the high-heat distillation phase.[1]

Module 2: High-Vacuum Fractionation

Objective: Separation of excess 1-Hexanol (BP 157°C @ atm) from THOF.

Physical Properties & Thermodynamics
CompoundApprox.[1][2][3][4][5][6][7][8][9] BP (760 mmHg)Est.[1] BP (1 mmHg)Est. BP (0.1 mmHg)Risk Factor
1-Hexanol 157°C~55°C~35°CFoaming/Bumping
Trihexyl Orthoformate >300°C (Decomp)160–170°C 135–145°C Thermal Degradation

Note: Boiling points are estimated based on Clausius-Clapeyron extrapolations for high-MW orthoesters.

The Setup (Diagrammatic)

Use a Short Path Distillation head (Vigreux columns are often too restrictive and increase pot temperature/residence time).

DistillationSetup cluster_0 Pot Conditions cluster_1 Fractionation cluster_2 Collection Crude Crude THOF + 0.1% Quinoline Head Short Path Head (Insulated) Crude->Head Vapor Heat Oil Bath (Max 180°C) Heat->Crude Energy Condenser Condenser (Set to 40°C) Head->Condenser Separation Cow Fraction Cutter (Cow) Condenser->Cow Distillate Note1 CRITICAL: Keep condenser warm (40°C) to prevent hexanol solidification or viscosity issues. Condenser->Note1 Vac High Vacuum (< 0.5 mmHg) Cow->Vac Pull

Figure 1: Optimized Short Path Distillation workflow for high-boiling sensitive esters.

Step-by-Step Distillation Protocol
  • Strip the Solvent (Fore-run 1):

    • Apply low vacuum (20–30 mmHg).[1]

    • Raise bath to 80°C. Remove any residual ethanol or low-boiling solvents.[1]

  • Strip the Hexanol (Fore-run 2):

    • Increase vacuum to < 1 mmHg (High Vacuum is non-negotiable).

    • Raise bath slowly to 100–120°C.[1]

    • Observation: Hexanol will distill over.[1] Wait until the head temperature drops, indicating the hexanol fraction is exhausted.

  • Collect Product (Main Fraction):

    • Change the receiver flask.

    • Raise bath to 160–180°C (depending on vacuum depth).[1]

    • Collect the fraction boiling steadily (likely 140–165°C at <1 mmHg).

    • Quality Check: The product should be a clear, colorless, slightly viscous liquid.

Module 3: Troubleshooting & FAQs
Q1: The distillate smells strongly of "fruity" esters (Formate) rather than the ethereal orthoester. What happened?

Diagnosis: Thermal Reversion (Hydrolysis/Acidolysis). This indicates the "Kill Step" (Module 1) was insufficient. Residual acid catalyst, combined with the high heat of distillation, converted your THOF back into Hexyl Formate and Hexanol.

  • Fix: You cannot fix the distilled material easily. For the next batch, double the neutralization time and ensure the crude is strictly neutral/basic (pH 8 on wet paper test) before heating.

Q2: The vacuum is fluctuating, and the pot is bumping violently.

Diagnosis: Trapped Volatiles (Ethanol/Hexanol). The viscosity of THOF can trap bubbles of lower-boiling alcohols.

  • Fix: Use a bleed capillary with dry nitrogen or a high-quality magnetic stir bar spinning rapidly.[1] Do not rely on boiling chips (they lose efficacy under vacuum).[1] Ramp the vacuum slowly (100 mmHg → 50 mmHg → 1 mmHg) to degas the mixture.

Q3: My yield is low, and a dark tar remains in the flask.

Diagnosis: Polymerization/Charring. You likely overheated the pot to compensate for poor vacuum.

  • Fix: Check your vacuum pump. For this molecule, the difference between 0.1 mmHg and 5 mmHg is the difference between a clean distillation at 150°C and charring at 250°C. Ensure all joints are greased and tight.

Q4: Can I use silica gel chromatography instead of distillation?

Diagnosis: Risk of Hydrolysis. Silica gel is slightly acidic and contains bound water. It will hydrolyze THOF on the column.

  • Fix: If you must use chromatography, use Neutral Alumina (Grade III) or pre-treat the silica with 1-2% Triethylamine in the eluent to neutralize acidic sites. However, distillation is preferred for scale-up.[1]

References & Authoritative Grounding
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard protocols for drying and distilling acid-sensitive esters).

  • Pinner, A. "Über die Umwandlung der Nitrile in Imide."[1] Berichte der deutschen chemischen Gesellschaft, Vol 16, 1883.[1] (Foundational chemistry of orthoester synthesis).

  • Cordes, E. H. "The Chemistry of Carboxylic Ortho Esters." Chemical Reviews, Vol 69, 1969.[1] (Mechanisms of hydrolysis and acid sensitivity).[1]

  • Kantlehner, W. "Orthoesters and Dialkoxycarbenium Salts."[1] Comprehensive Organic Synthesis, Vol 6, 1991.[1] (Modern synthesis and purification techniques).

  • Sigma-Aldrich (Merck). "Triethyl Orthoformate Technical Data Sheet."[1] (Used as a baseline for physical property extrapolation).[1]

Disclaimer: This guide assumes a standard laboratory setting with appropriate safety ventilation. Orthoesters are flammable.[1][2] Always consult the SDS before handling.

Sources

Technical Support: Catalyst Selection & Optimization for Trihexyl Orthoformate Exchange

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

You are inquiring about exchange reactions involving 1-[Bis(hexyloxy)methoxy]hexane , chemically known as Trihexyl Orthoformate (THOF) . This reagent is a lipophilic orthoester used primarily for:

  • Protecting Group Chemistry: Converting 1,2- or 1,3-diols into cyclic orthoesters.

  • Transorthoesterification: Exchanging hexyloxy groups for other alkoxy groups to modify solubility or boiling points.

The Core Challenge: These reactions are equilibrium-controlled processes driven by acid catalysis. The leaving group is 1-hexanol (bp 157 °C). Unlike trimethyl orthoformate (where methanol is easily boiled off), removing hexanol requires high vacuum or specific azeotropic conditions to drive the reaction to completion.

Catalyst Selection Matrix

The choice of catalyst dictates reaction speed, byproduct formation, and purification ease. Do not default to p-TSA without considering the substrate's acid sensitivity.

Comparative Catalyst Performance Table
CatalystTypeAcidity (

)
Best ApplicationRemoval Method
PPTS (Pyridinium p-toluenesulfonate)Homogeneous (Mild)~5.2Acid-sensitive substrates (e.g., sugars, nucleosides). Prevents acetal migration.Aqueous wash or Silica filtration.
p-TSA (p-Toluenesulfonic acid)Homogeneous (Strong)-2.8Robust substrates requiring fast kinetics. Standard exchange reactions.Basic quench (

) + Aqueous wash.
Amberlyst-15 Heterogeneous (Resin)~ -2.0 (Surface)Scale-up & Flow Chemistry. "Tea-bag" catalysis.Physical filtration (No quench needed).
Camphorsulfonic Acid (CSA) Homogeneous (Organic)~1.2High-solubility requirements in non-polar solvents.Crystallization or Column Chromatography.

Reaction Mechanism & Workflow

Understanding the mechanism is critical for troubleshooting. The reaction proceeds via a Dialkoxycarbenium Ion intermediate.

Mechanism Visualization

Figure 1: Acid-Catalyzed Transorthoesterification Pathway.

OrthoesterExchange THOF Trihexyl Orthoformate (Substrate) Inter1 Protonated Intermediate THOF->Inter1 + H+ H_Cat H+ Catalyst H_Cat->Inter1 Hexanol Hexanol (Leaving Group) Inter1->Hexanol Carbenium Dialkoxycarbenium Ion Inter1->Carbenium - Hexanol Product Mixed Orthoester (Product) Carbenium->Product + ROH / - H+ ROH New Alcohol (Nucleophile) Product->Carbenium Reversible

Caption: The reaction is reversible at every step. Success depends on the irreversible removal of Hexanol (Node: Gray).

Troubleshooting & FAQs

Issue 1: Reaction Stalls at ~60% Conversion

Q: I am using p-TSA and heating to 100°C, but the reaction stalls. Why?

A: This is a thermodynamic limitation, not a kinetic one.

  • The Cause: You have reached equilibrium. The boiling point of the leaving group, 1-hexanol (157°C), is likely higher than your reaction temperature or solvent boiling point. If hexanol remains in the flask, it competes with your target alcohol to attack the carbenium ion (see Figure 1).

  • The Fix:

    • Vacuum: Apply mild vacuum (100–200 mbar) to co-distill hexanol if your product is non-volatile.

    • Azeotrope: Use a high-boiling solvent like Toluene or Xylene and a Dean-Stark trap, though this is less effective for hexanol than for methanol/ethanol.

    • Molecular Sieves: For small-scale exchanges, add activated 4Å Molecular Sieves to trap the displaced alcohol (if size exclusion permits) or simply to ensure absolute dryness, preventing hydrolysis.

Issue 2: Product Decomposition During Purification

Q: My crude NMR looks good, but after silica column chromatography, the product degrades.

A: Orthoesters are extremely acid-sensitive. Silica gel is slightly acidic (


).
  • The Cause: The residual acid catalyst or the acidity of the silica gel is hydrolyzing your orthoester back into an ester + alcohol during purification.

  • The Fix:

    • Quench: Always add Triethylamine (

      
      )  (1.5 eq. relative to catalyst) before concentrating the solvent.
      
    • Column Prep: Pre-treat your silica column with 1%

      
       in Hexanes before loading your sample. This neutralizes the silica's acidic sites.
      
    • Alternative: Use Basic Alumina or Florisil instead of silica gel.

Issue 3: Appearance of "Hexyl Formate" Side Product

Q: I see a peak in GC-MS corresponding to Hexyl Formate. Is my catalyst too strong?

A: This is likely a moisture issue, not a catalyst strength issue.

  • The Cause: Hydrolysis.[1][2][3][4][5][6]

    
    
    Even trace water will destroy the orthoester to form the formate ester.
    
  • The Fix:

    • Drying: Ensure all reagents are dried over molecular sieves for 24h.

    • Atmosphere: Run strictly under Argon/Nitrogen.

    • Catalyst: If using p-TSA monohydrate, dry it by azeotropic distillation with toluene before adding the orthoester.

Experimental Protocol: Heterogeneous Catalysis (Amberlyst-15)[4]

This method is recommended for high-value substrates to avoid aqueous workup.

  • Preparation: Wash Amberlyst-15 beads with dry THF (3x) and Methanol (3x) to remove manufacturing impurities. Dry under vacuum at 60°C.

  • Loading: In a flame-dried flask under Argon, dissolve Substrate (1.0 eq) and Trihexyl Orthoformate (1.5 eq) in dry Toluene.

  • Catalysis: Add washed Amberlyst-15 (10 wt% of substrate mass).

  • Reaction: Heat to 110°C. If possible, use a slight vacuum or a nitrogen sweep to help remove hexanol.

  • Monitoring: Monitor by TLC (pre-treated with

    
    ).
    
  • Workup: Filter off the resin beads. Rinse beads with dry toluene.

  • Isolation: Concentrate the filtrate. If the product is solid, recrystallize. If oil, distill under high vacuum.

References

  • Wuts, P. G. M., & Greene, T. W. (2006).[7] Greene's Protective Groups in Organic Synthesis (4th ed.).[7][8] Wiley-Interscience. (Chapter 2: Protection for the Hydroxyl Group).[8]

  • Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603.

  • Yoshimura, A., et al. (2012). Amberlyst-15 Catalyzed Exchange Reactions.[9] Arkivoc, 2012(i), 570-609.[9]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 1H NMR Spectrum Analysis of Orthoesters: The Case of Trihexyl Orthoformate

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: The topic specified, "1-[Bis(hexyloxy)methoxy]hexane," does not correspond to a standard or chemically plausible IUPAC name. It is likely a descriptor for an orthoester derivative of hexane. Based on this interpretation, this guide will focus on a representative and structurally related orthoester, Trihexyl Orthoformate [HC(O(CH₂)₅CH₃)₃] . This molecule provides an excellent platform for discussing the nuanced 1H NMR spectral features characteristic of this class of compounds, which are widely used as protecting groups and synthetic intermediates in drug development and materials science.

Introduction: The Unique Signature of Orthoesters in ¹H NMR

Orthoesters, with their central carbon atom bonded to three alkoxy groups, present a distinct electronic environment that is clearly reflected in their ¹H NMR spectra. Understanding these spectral signatures is crucial for reaction monitoring, purity assessment, and structural confirmation. Unlike their acetal or ether counterparts, the cumulative electron-withdrawing effect of three oxygen atoms imparts a significant downfield shift to the central methine proton, creating a diagnostic signal that is often the first point of interest in the spectrum. This guide provides an in-depth analysis of the ¹H NMR spectrum of trihexyl orthoformate, contrasts it with a structurally similar acetal to highlight key differentiators, and outlines a validated protocol for data acquisition.

Part 1: Deconstructing the ¹H NMR Spectrum of Trihexyl Orthoformate

The structure of trihexyl orthoformate possesses a C₃ symmetry axis through the central C-H bond, rendering the three hexyloxy chains chemically equivalent. This symmetry simplifies the spectrum, as we only need to consider the signals from one hexyloxy chain and the unique methine proton.

Figure 1: Structure of Trihexyl Orthoformate with Proton Environments Labeled.

Detailed Signal Analysis

The expected ¹H NMR spectrum can be broken down into distinct regions corresponding to the different proton environments.

  • The Methine Proton (a): H-C(OR)₃

    • Causality: This single proton is bonded to a carbon that is, in turn, bonded to three highly electronegative oxygen atoms. The strong inductive electron withdrawal by the oxygens significantly "deshields" this proton, meaning it experiences a much stronger effective magnetic field.[1][2] This results in a characteristic large downfield chemical shift.

    • Prediction: Expect a sharp singlet (s) around δ 4.8-5.2 ppm . Its singlet multiplicity arises because there are no protons on adjacent atoms with which to couple.

  • The α-Methylene Protons (b): -O-CH₂-

    • Causality: These six protons (two from each equivalent chain) are adjacent to an oxygen atom. While not as deshielded as the methine proton, the oxygen's electronegativity pulls electron density away, shifting this signal downfield from a typical alkane methylene signal.[1] According to the n+1 rule, this signal will be split by the two protons of the adjacent methylene group (c), resulting in a triplet.[3]

    • Prediction: Expect a triplet (t) around δ 3.4-3.6 ppm with a typical vicinal coupling constant of ³J ≈ 6.5-7.0 Hz.

  • The Alkyl Chain Backbone (c, d, e, f): -(CH₂)₄-

    • Causality: These protons are in a standard saturated alkyl environment, far from the influence of the electronegative oxygens. Their signals will reside in the typical upfield alkane region.[4] Due to very similar electronic environments, their chemical shifts will be close, leading to significant signal overlap. Each signal is split by its neighbors, resulting in complex multiplets.

    • Prediction: Expect a broad, overlapping multiplet structure between δ 1.2-1.7 ppm . While theoretically resolvable into individual sextets or quintets, in practice, this region often appears as one complex signal integrating to 24 protons.

  • The Terminal Methyl Protons (g): -CH₃

    • Causality: As the most shielded protons in the molecule, the terminal methyl groups appear furthest upfield.[4][5] They are coupled only to the two protons of the adjacent methylene group (f).

    • Prediction: Expect a clean triplet (t) around δ 0.8-0.9 ppm , with a coupling constant of ³J ≈ 7.0 Hz.

Summary of Predicted ¹H NMR Data for Trihexyl Orthoformate
Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
a (HC(O-)₃)4.8 - 5.2Singlet (s)1HN/A
b (-O-CH₂)3.4 - 3.6Triplet (t)6H~6.5 - 7.0
c, d, e, f (-(CH₂)₄-)1.2 - 1.7Multiplet (m)24HOverlapping
g (-CH₃)0.8 - 0.9Triplet (t)9H~7.0

Part 2: Comparative Analysis - Orthoester vs. Acetal

To truly appreciate the diagnostic features of an orthoester, it is instructive to compare its spectrum with that of a related acetal, such as 1,1-Dihexyloxyhexane . An acetal features a carbon atom bonded to two alkoxy groups and is formed from an aldehyde or ketone.[6]

G cluster_0 Orthoester (Trihexyl Orthoformate) cluster_1 Acetal (1,1-Dihexyloxyhexane) cluster_2 Shared Features ortho_methine Methine Proton (H-C(OR)₃) δ ≈ 4.8-5.2 ppm ortho_multiplicity Multiplicity: Singlet (No adjacent H) ortho_methine->ortho_multiplicity ortho_deshielding Cause: Strong Deshielding (3 Oxygen atoms) ortho_methine->ortho_deshielding acetal_methine Methine Proton (R-CH(OR)₂) δ ≈ 4.4-4.6 ppm ortho_methine->acetal_methine Key Differentiator acetal_multiplicity Multiplicity: Triplet (Coupled to adjacent CH₂ group) acetal_methine->acetal_multiplicity acetal_deshielding Cause: Moderate Deshielding (2 Oxygen atoms) acetal_methine->acetal_deshielding shared_alpha α-Methylene Protons (-O-CH₂-) δ ≈ 3.4-3.6 ppm shared_alkyl Alkyl Chain & Terminal CH₃ δ ≈ 0.8-1.7 ppm

Figure 2: Key ¹H NMR Differentiators Between Orthoesters and Acetals.

Key Spectral Differences
  • The Methine Proton Signal: This is the most telling difference.

    • Orthoester: As discussed, the methine proton is a singlet around δ 4.8-5.2 ppm .

    • Acetal: The methine proton in 1,1-dihexyloxyhexane is bonded to a carbon attached to only two oxygens and the rest of the hexane chain. This results in slightly less deshielding, shifting the signal slightly upfield to around δ 4.4-4.6 ppm . Crucially, this proton is adjacent to a CH₂ group in the hexane chain, so it appears as a triplet .

  • Integration: The integration of the alkyl regions will differ. The orthoester has three equivalent hexyloxy chains. The acetal has two equivalent hexyloxy chains plus the distinct signals from the hexane chain originating from the parent aldehyde.

This comparison underscores a critical principle of spectral interpretation: both chemical shift and multiplicity are essential for unambiguous structure elucidation. The singlet nature of the orthoester methine proton is a definitive feature that distinguishes it from an acetal.

Part 3: A Self-Validating Experimental Protocol

Acquiring a high-quality, interpretable spectrum requires a robust and validated methodology. The following protocol is designed to ensure accuracy and reproducibility.

Step-by-Step Methodology
  • Sample Preparation (The Foundation):

    • Analyte: Accurately weigh approximately 5-10 mg of the orthoester into a clean, dry NMR tube.

    • Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

      • Causality: CDCl₃ is an excellent solvent for nonpolar to moderately polar organic molecules. Its deuterium signal provides a stable lock for the spectrometer, and its residual proton signal (δ ~7.26 ppm) is typically far from the analyte signals and serves as a secondary chemical shift reference.

    • Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS).

      • Causality: TMS is the universally accepted reference standard (δ 0.00 ppm) for ¹H NMR.[1] It is chemically inert, volatile (for easy removal), and gives a single, sharp signal that does not typically overlap with analyte signals.

    • Mixing: Cap the NMR tube and invert it several times to ensure a homogeneous solution.

  • NMR Spectrometer Setup & Data Acquisition:

    • Instrumentation: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion, especially for resolving the alkyl region multiplets.

    • Shimming: Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, symmetrical peaks. The instrument's automated shimming routines are usually sufficient.

    • Acquisition Parameters:

      • Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay.

      • Acquisition Time (at): ~2-4 seconds.

      • Relaxation Delay (d1): 1-2 seconds. For quantitative results, the delay should be at least 5 times the longest T₁ relaxation time of the protons of interest.

      • Number of Scans (ns): 8 to 16 scans. This is usually sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

  • Data Processing:

    • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio, then perform the Fourier transform.

    • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat.

    • Referencing: Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.

    • Integration: Integrate all signals, ensuring the integral regions are set correctly from baseline to baseline. Calibrate the integrals relative to a known signal (e.g., the 1H methine singlet).

This comprehensive protocol ensures that the resulting spectrum is a trustworthy and accurate representation of the molecule, forming a self-validating system where the integration ratios should match the proton counts predicted from the structure.

Conclusion: Expert Insights for the Researcher

The ¹H NMR spectrum of an orthoester like trihexyl orthoformate is a rich source of structural information, defined by a few key, high-confidence signals. The diagnostic downfield singlet of the methine proton is the unmistakable hallmark of the orthoester functionality, providing a clear and immediate distinction from acetals, which exhibit a downfield triplet. While the complex, overlapping multiplets of the alkyl chains can be challenging to resolve completely, they provide confirmation of the long-chain lipophilic character of the molecule. By employing a meticulous experimental protocol and understanding the causal relationships between molecular structure and spectral output, researchers can confidently use ¹H NMR to verify the synthesis, assess the purity, and confirm the identity of these valuable chemical entities.

References

  • Doc Brown's Advanced Organic Chemistry Revision Notes. Analysis and Interpretation of the H-1 NMR Spectrum of Hexane.

  • ACD/Labs. ¹H–¹H Coupling in Proton NMR.

  • Oregon State University. ¹H NMR Chemical Shifts.

  • Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy.

  • University of Regensburg. Coupling constants for 1H and 13C NMR.

  • Compound Interest. A Guide to ¹H NMR Chemical Shift Values.

  • Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals.

  • Chemistry LibreTexts. Coupling Constants.

  • University of Wisconsin-Madison. Structure Determination Using Spectroscopic Methods - ¹H NMR Chemical Shifts.

  • ChemicalBook. Hexane(110-54-3) ¹H NMR spectrum.

Sources

A Comparative Guide to the GC-MS Fragmentation Analysis of Trihexyl Orthoformate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. Trihexyl orthoformate, a key intermediate in various organic syntheses, presents a unique analytical challenge due to its reactivity and molecular structure. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of trihexyl orthoformate, offering insights into its fragmentation patterns and contrasting this technique with viable alternatives.

Introduction to Trihexyl Orthoformate and its Analytical Significance

Trihexyl orthoformate, with the chemical formula CH(O(CH₂)₅CH₃)₃, belongs to the orthoester class of organic compounds. Orthoesters are characterized by three alkoxy groups attached to a single carbon atom and are highly valued in organic synthesis for their role as protecting groups and precursors to a variety of functional groups.[1] Their reactivity, stemming from the electron-deficient central carbon, also makes them susceptible to hydrolysis, particularly under acidic conditions.[2] Accurate analytical methods are therefore crucial for monitoring reaction progress, assessing purity, and ensuring the stability of these valuable reagents.

GC-MS is a powerful and widely used technique for the separation and identification of volatile and semi-volatile organic compounds.[3] However, the analysis of orthoesters like trihexyl orthoformate by GC-MS is not without its complexities, including potential on-column degradation and intricate fragmentation patterns under electron ionization.[4]

Unraveling the GC-MS Fragmentation Pattern of Trihexyl Orthoformate

The Elusive Molecular Ion

A key challenge in the EI-MS analysis of many organic molecules, including orthoesters, is the low abundance or complete absence of the molecular ion (M⁺•) peak.[6] The high energy of electron ionization (typically 70 eV) often leads to extensive fragmentation.[6] For trihexyl orthoformate (molar mass: 316.5 g/mol ), the molecular ion peak at m/z 316 is expected to be very weak or undetectable.

Primary Fragmentation Pathways

The fragmentation of trihexyl orthoformate is anticipated to be dominated by the cleavage of the C-O bonds and rearrangements involving the hexyl chains. The primary fragmentation pathways are proposed as follows:

  • Loss of a Hexoxy Radical: The most favorable initial fragmentation is the loss of one of the hexoxy groups (-O(CH₂)₅CH₃) as a radical, leading to the formation of a stable dialkoxycarbonium ion. This would result in a prominent peak at m/z 215 . This ion is stabilized by resonance and is expected to be the base peak or one of the most abundant ions in the spectrum.

  • Loss of a Hexene Molecule: A common fragmentation pathway for ethers and related compounds is the elimination of an alkene through a six-membered ring transition state (McLafferty-type rearrangement). In the case of trihexyl orthoformate, this would involve the transfer of a hydrogen atom from the hexyl chain to one of the oxygen atoms, followed by the elimination of a hexene molecule (C₆H₁₂). This would lead to a fragment ion at m/z 232 .

  • Alpha-Cleavage: Cleavage of the C-C bond alpha to the oxygen atom within the hexyl chain can also occur. This would result in the loss of a pentyl radical (C₅H₁₁) and the formation of an ion at m/z 245 .

Secondary Fragmentation

The primary fragment ions will undergo further fragmentation, leading to a cascade of smaller ions. For example, the abundant m/z 215 ion can further lose a hexene molecule to produce an ion at m/z 131 .

Visualizing the Fragmentation

The proposed primary fragmentation pathways of trihexyl orthoformate are illustrated in the following diagram:

Fragmentation M Trihexyl Orthoformate (m/z 316) F1 [M - OC6H13]⁺ (m/z 215) M->F1 - •OC6H13 F2 [M - C6H12]⁺• (m/z 232) M->F2 - C6H12 F3 [M - C5H11]⁺ (m/z 245) M->F3 - •C5H11 Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep1 Dissolve in Hexane Prep2 Internal Standard Addition Prep1->Prep2 GC1 Injection Prep2->GC1 GC2 Separation GC1->GC2 MS1 Ionization (EI) GC2->MS1 MS2 Mass Analysis MS1->MS2 MS3 Detection MS2->MS3 Data1 Chromatogram Generation MS3->Data1 Data2 Mass Spectrum Interpretation Data1->Data2 Data3 Quantification Data2->Data3

Caption: GC-MS analytical workflow for trihexyl orthoformate.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the trihexyl orthoformate sample.

    • Dissolve the sample in 10 mL of high-purity hexane to create a 1 mg/mL stock solution.

    • Prepare a working standard of 10 µg/mL by diluting the stock solution.

    • If quantitative analysis is required, add an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time).

  • Gas Chromatography Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: DB-624 or equivalent mid-polarity column (30 m x 0.25 mm ID, 1.4 µm film thickness). A DB-624 column is recommended to minimize on-column degradation that can occur with other stationary phases. [4] * Inlet: Split/splitless injector at 250°C with a split ratio of 20:1.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Injection Volume: 1 µL.

  • Mass Spectrometry Conditions:

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, it is essential to consider alternative and complementary techniques for a comprehensive characterization of trihexyl orthoformate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, is an indispensable tool for the structural elucidation of organic molecules. [7]

  • ¹H NMR: The proton NMR spectrum of trihexyl orthoformate would provide distinct signals for the methine proton (CH), the methylene groups adjacent to the oxygen atoms (O-CH₂), the other methylene groups in the hexyl chains, and the terminal methyl groups. The chemical shifts and coupling patterns would confirm the connectivity of the atoms.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic signals for the central orthoester carbon, the different methylene carbons in the hexyl chains, and the terminal methyl carbons.

Comparison of Techniques
FeatureGC-MS (EI)NMR Spectroscopy
Primary Information Molecular weight (inferred from fragments), fragmentation patternMolecular structure, connectivity
Sensitivity High (pg-ng range)Lower (µg-mg range)
Sample Throughput HighLow
Quantitative Analysis Excellent with internal standardsGood, but can be more complex
Destructive/Non-destructive DestructiveNon-destructive
Confirmation of Isomers Can distinguish isomers with different fragmentation patternsExcellent for isomer differentiation
The Power of a Multi-Technique Approach

For unambiguous identification and characterization of trihexyl orthoformate, a combined approach utilizing both GC-MS and NMR is highly recommended. NMR provides the definitive structural information, while GC-MS offers high sensitivity for purity assessment and the identification of trace impurities.

Conclusion

The analysis of trihexyl orthoformate by GC-MS presents a unique set of challenges and opportunities. While the molecular ion is likely to be absent under electron ionization, a careful examination of the fragmentation pattern, dominated by the loss of a hexoxy radical to form a stable dialkoxycarbonium ion at m/z 215, can provide strong evidence for its identification. The recommended GC-MS protocol, employing a DB-624 column, is designed to minimize analytical variability and ensure reliable results. For comprehensive characterization, complementing GC-MS data with NMR spectroscopy is the gold standard, providing a holistic understanding of the molecule's structure and purity. This multi-faceted analytical approach empowers researchers and drug development professionals with the robust data necessary for informed decision-making in their scientific endeavors.

References

  • Development and Validation of Estimation of Genotoxic Impurity (Triethyl orthoformate content) in 5-methyl-4-isoxazole carboxylic acid (5-MIA) by using GC Technique. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Automatic Assignment of Molecular Ion Species to Elemental Formulas in Gas Chromatography/Methane Chemical Ionization Accurate Mass Spectrometry. (2023). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • Triethyl orthoacetate GC (Gas Chromatography) analysis method. (2014). Google Patents.
  • The optimization and validation of a gas chromatography-mass spectrometry method to analyze the concentration of acetate. (2024). Lirias. Retrieved February 6, 2026, from [Link]

  • Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low‐resolution mass spectrometry: A practical approach. (2025). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in Electron Ionization Mass Spectra of Derivatives of Hydroxyl, Mercapto and Amino Benzoic Acids. (n.d.). National Institute of Standards and Technology. Retrieved February 6, 2026, from [Link]

  • Electron ionization mass spectrometry as a tool for the investigation of the ortho effect in fragmentation of some Schiff bases derived from amphetamine analogs. (2004). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. (2024). ACS Publications. Retrieved February 6, 2026, from [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. (2025). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. (2020). RSC Publishing. Retrieved February 6, 2026, from [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. (2015). RSC Publishing. Retrieved February 6, 2026, from [Link]

  • Triethyl orthoformate. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]

  • The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. (2024). MDPI. Retrieved February 6, 2026, from [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. (n.d.). Spectroscopy Online. Retrieved February 6, 2026, from [Link]

  • Ethyl orthoformate. (n.d.). NIST WebBook. Retrieved February 6, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]

  • Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • Optimization of a gas chromatography-mass spectrometry method with methyl chloroformate derivatization for quantification of amino acids in plant tissue. (2025). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Optimization of a gas chromatography-mass spectrometry method with methyl chloroformate derivatization for quantification of amino acids in plant tissue. (2016). Vrije Universiteit Brussel. Retrieved February 6, 2026, from [Link]

  • Comparison of orthogonal liquid and gas chromatography-mass spectrometry platforms for the determination of amino acid concentrations in human plasma. (2010). National Institutes of Health. Retrieved February 6, 2026, from [Link]

Sources

A Researcher's Guide: Unveiling the Practical Advantages of Higher Orthoformates Over Trimethyl Orthoformate in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For chemists engaged in the intricate landscape of pharmaceutical and fine chemical synthesis, the choice of reagents is paramount, directly influencing reaction efficiency, product purity, and overall process viability. Among the class of orthoformates, trimethyl orthoformate (TMOF) has long been a staple for its role as a dehydrating agent and a protective group for carbonyls. However, a closer examination of its higher-chain counterparts, such as 1-[Bis(hexyloxy)methoxy]hexane (presumed to be trihexyl orthoformate), reveals significant, often overlooked, advantages in practical application. This guide provides a comprehensive comparison, supported by experimental insights, to empower researchers in making more informed decisions for their synthetic strategies.

The Critical Difference: Byproduct Volatility and Its Impact on Reaction Control

The primary functional distinction between trimethyl orthoformate and its higher analogues lies not in their core reactivity, but in the physical properties of their hydrolysis byproducts. When an orthoformate acts as a water scavenger or participates in an acetalization reaction, it consumes water and in turn releases the corresponding alcohol. For trimethyl orthoformate, this byproduct is methanol, while for a higher orthoformate like trihexyl orthoformate, it is hexanol. This seemingly subtle difference has profound implications for the reaction work-up and overall process efficiency.

The boiling point of methanol (64.7 °C) is often in close proximity to that of many common solvents and volatile starting materials. This presents a significant challenge during the purification process, where the removal of methanol can lead to the co-evaporation of desired compounds, thereby reducing the final yield. In contrast, higher alcohols, such as hexanol (boiling point ~157 °C), have substantially lower volatility. This allows for the straightforward removal of reaction solvents and other low-boiling impurities without the risk of losing the alcohol byproduct, which can then be easily separated from the desired product through distillation or extraction.

PropertyTrimethyl Orthoformate (TMOF)This compound (Trihexyl Orthoformate)
Molecular Formula C4H10O3C19H40O3
Molecular Weight 106.12 g/mol 316.52 g/mol
Boiling Point 101-102 °C[1]Estimated >250 °C
Byproduct Methanol1-Hexanol
Byproduct Boiling Point 64.7 °C~157 °C
Key Practical Implication Difficulty in separating the low-boiling methanol byproduct from volatile reactants/products.Facile separation of the high-boiling hexanol byproduct, leading to higher product purity and yield.

Enhanced Performance as a Dehydrating Agent in High-Temperature Reactions

In many synthetic transformations, particularly those requiring elevated temperatures to overcome activation barriers, the presence of water can be detrimental, leading to unwanted side reactions and reduced yields. Orthoformates are excellent water scavengers, reacting irreversibly with water to form an ester and an alcohol.

The low boiling point of methanol generated from TMOF can be particularly problematic in reactions run at temperatures exceeding its boiling point. The continuous refluxing of methanol within the reaction vessel can interfere with the desired reaction equilibrium and potentially lead to the formation of methyl ether byproducts. The use of a higher orthoformate, which generates a high-boiling alcohol, circumvents this issue, ensuring a truly anhydrous environment even at elevated temperatures. This leads to cleaner reaction profiles and improved product yields.

Reaction Mechanism: Water Scavenging by Orthoformates
graph "Water_Scavenging_Mechanism" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Orthoformate [label="RC(OR')₃"]; Water [label="H₂O"]; Protonated_Orthoformate [label="RC(OR')₂(⁺OHR')"]; Carbocation [label="RC(⁺OR')₂"]; Hemiacetal_Ester [label="RC(OR')₂(OH)"]; Ester [label="RCOOR'"]; Alcohol [label="R'OH"];

Orthoformate -> Protonated_Orthoformate [label="+ H⁺"]; Protonated_Orthoformate -> Carbocation [label="- R'OH"]; Carbocation -> Hemiacetal_Ester [label="+ H₂O"]; Hemiacetal_Ester -> Ester [label="- H⁺"]; subgraph "Overall Reaction" { Orthoformate; Water; Ester; Alcohol; Orthoformate -> Ester [style=invis]; Water -> Alcohol [style=invis]; } }

Caption: General mechanism of water scavenging by orthoformates.

Acetalization Reactions: A Case for Higher Orthoformates

The protection of aldehydes and ketones as acetals is a fundamental strategy in multi-step organic synthesis.[2] Orthoformates are highly effective reagents for this transformation, acting as both the alcohol source and a dehydrating agent to drive the reaction to completion.[3]

While both TMOF and higher orthoformates can effectively form acetals, the choice of reagent can significantly impact the ease of purification and the overall efficiency of the process, especially when dealing with thermally sensitive substrates. The use of a higher orthoformate can allow for milder reaction conditions during the work-up, preserving the integrity of the desired product.

Experimental Protocol: Acetalization of Cyclohexanone

The following protocols illustrate the practical differences in the work-up procedure when using trimethyl orthoformate versus a higher orthoformate (triethyl orthoformate is used here as a readily available analogue, with the understanding that the trend in boiling points and separation would be even more pronounced with trihexyl orthoformate).

Protocol 1: Acetalization with Trimethyl Orthoformate

  • To a solution of cyclohexanone (1.0 g, 10.2 mmol) in methanol (10 mL) is added trimethyl orthoformate (2.2 g, 20.7 mmol) and a catalytic amount of p-toluenesulfonic acid (0.1 g, 0.58 mmol).

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The reaction is quenched by the addition of triethylamine (0.2 mL).

  • The solvent and excess reagents are carefully removed under reduced pressure, paying close attention to potential co-evaporation of the product with the methanol byproduct.

  • The crude product is purified by fractional distillation to separate the desired dimethyl ketal from residual methanol and methyl formate.

Protocol 2: Acetalization with Triethyl Orthoformate

  • To a solution of cyclohexanone (1.0 g, 10.2 mmol) in ethanol (10 mL) is added triethyl orthoformate (3.1 g, 20.9 mmol) and a catalytic amount of p-toluenesulfonic acid (0.1 g, 0.58 mmol).

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The reaction is quenched by the addition of triethylamine (0.2 mL).

  • The solvent and excess reagents are removed under reduced pressure. The higher boiling point of the ethanol byproduct allows for a more straightforward initial evaporation.

  • The crude product is purified by distillation, where the significant difference in boiling points between the desired diethyl ketal and the ethanol byproduct facilitates a cleaner separation.

Experimental Workflow: Acetalization and Work-up
digraph "Acetalization_Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

subgraph "cluster_TMOF" { label = "Using Trimethyl Orthoformate"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; TMOF_reaction [label="Acetalization Reaction"]; TMOF_quench [label="Quench with Base"]; TMOF_evap [label="Careful Evaporation\n(Risk of Product Loss)"]; TMOF_distill [label="Fractional Distillation"]; TMOF_reaction -> TMOF_quench; TMOF_quench -> TMOF_evap; TMOF_evap -> TMOF_distill; }

subgraph "cluster_HigherOrthoformate" { label = "Using Higher Orthoformate"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Higher_reaction [label="Acetalization Reaction"]; Higher_quench [label="Quench with Base"]; Higher_evap [label="Standard Evaporation"]; Higher_distill [label="Simplified Distillation"]; Higher_reaction -> Higher_quench; Higher_quench -> Higher_evap; Higher_evap -> Higher_distill; } }

Caption: Comparative workflow for acetalization reactions.

Safety Considerations

Both trimethyl orthoformate and higher orthoformates are flammable liquids and should be handled with appropriate care in a well-ventilated fume hood, away from ignition sources. Trimethyl orthoformate is known to be a skin and eye irritant.[4] While specific toxicological data for trihexyl orthoformate is less readily available, it is prudent to handle all orthoformates with appropriate personal protective equipment, including gloves and safety glasses. The lower volatility of higher orthoformates may reduce the risk of inhalation exposure compared to the more volatile TMOF.

Conclusion: A Strategic Choice for Robust Synthesis

While trimethyl orthoformate remains a useful reagent for many applications, its higher-chain counterparts, such as this compound, offer clear and compelling advantages in scenarios where reaction temperature and byproduct separation are critical considerations. The use of higher orthoformates can lead to:

  • Simplified work-up procedures: The high boiling point of the alcohol byproduct allows for easy removal of solvents and other volatile impurities.

  • Improved product yields: Reduced co-evaporation of the product during purification steps.

  • Cleaner reaction profiles: A more inert reaction environment at elevated temperatures.

  • Potentially safer handling: Lower volatility may reduce inhalation exposure.

For researchers and drug development professionals seeking to optimize their synthetic routes, the strategic selection of a higher orthoformate can be a pivotal decision, leading to more efficient, robust, and scalable chemical processes.

References

Sources

Technical Assessment: 13C NMR Profiling of 1-[Bis(hexyloxy)methoxy]hexane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of the 13C NMR spectral signatures for 1-[Bis(hexyloxy)methoxy]hexane (also known as Trihexyl Orthoformate ). It is designed for researchers requiring precise structural verification and impurity profiling against common degradation products like 1-hexanol.

Executive Summary

This compound (CAS: 2916-33-8) is a lipophilic orthoester used as a dehydrating agent and a protecting group in organic synthesis. Unlike its shorter-chain homolog, Triethyl Orthoformate (TEOF), the trihexyl variant offers enhanced solubility in non-polar media and lower volatility.

Characterization by 13C NMR is the definitive method for assessing purity, specifically for distinguishing the product from its hydrolysis precursor, 1-hexanol . This guide outlines the diagnostic chemical shifts, comparative baselines, and experimental protocols required for rigorous quality control.

Structural Analysis & Chemical Shift Assignments

The 13C NMR spectrum of this compound is characterized by a unique low-field methine signal and a specific aliphatic fingerprint. The data below compares the product with its primary impurity (1-Hexanol) and its homologous standard (TEOF).

Table 1: Comparative 13C NMR Chemical Shifts (ppm in CDCl₃)
Carbon AssignmentPositionTrihexyl Orthoformate (Product)1-Hexanol (Impurity)TEOF (Homolog Ref)
Orthoester Methine CH 112.5 – 113.0 Absent112.5

-Methylene

64.0 – 64.5 62.959.5

-Methylene

30.0 – 31.0 32.815.1 (

)

-Methylene

25.8 – 26.0 25.6-
Chain Methylenes

31.8, 22.8 31.9, 22.7-
Terminal Methyl

14.1 14.1-

Critical Insight: The Methine carbon at ~113 ppm is the absolute diagnostic peak for the orthoester functionality. The


-methylene shift (~64.4 ppm)  is deshielded by approximately +1.5 ppm relative to 1-hexanol (62.9 ppm), allowing for quantitative resolution of unreacted starting material.
Structural Visualization

The following diagram maps the carbon environments to their respective chemical shift ranges.

G cluster_legend Signal Interpretation Methine Methine (CH) ~113.0 ppm (Diagnostic) Alpha α-Methylene ~64.4 ppm Methine->Alpha 3x Beta β-Methylene ~30.5 ppm Alpha->Beta Chain Alkyl Chain 31.8, 25.8, 22.8 ppm Beta->Chain Methyl Terminal Methyl 14.1 ppm Chain->Methyl Legend Red: Orthoester Core (Unique) Blue: Oxygen-Adjacent (Sensitive to Hydrolysis) Green: Chain Terminus (Invariant)

Figure 1: Carbon connectivity and chemical shift mapping for this compound.[1]

Technical Deep Dive: Performance & Causality

The Orthoester Effect

The central carbon is bonded to three oxygen atoms, creating a highly deshielded environment (~113 ppm). This shift is remarkably stable across the homologous series (Triethyl to Trihexyl).

  • Performance Implication: If this peak is absent or split, the orthoester has hydrolyzed to the formate ester (Hexyl formate, carbonyl ~161 ppm) or fully degraded to formic acid.

Distinguishing from 1-Hexanol

In crude reaction mixtures, 1-hexanol is the dominant impurity.

  • Mechanism: The conversion of the hydroxyl group (

    
    ) to the orthoester linkage (
    
    
    
    ) induces a
    
    
    -effect shift
    on the
    
    
    -carbon.
  • Observation: The

    
    -carbon moves downfield from 62.9 ppm (Alcohol)  to ~64.4 ppm (Orthoester) .
    
  • Resolution: In

    
    , these peaks are separated by ~1.5 ppm, which is sufficient for integration and molar ratio calculation.
    
Solvent Selection
  • Chloroform-d (

    
    ):  The standard solvent. Provides excellent solubility and baseline separation.
    
  • Benzene-d6 (

    
    ):  Recommended if the aliphatic region (14-32 ppm) shows overlap with hydrocarbon solvents (e.g., hexane residues). The magnetic anisotropy of benzene can induce shift spreading in the alkyl chain.
    

Experimental Protocol

To ensure reproducibility and accurate integration of the quaternary/methine signals, follow this validated protocol.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 30–50 mg of the analyte into a clean vial.

    • Dissolve in 0.6 mL of

      
       (containing 0.03% TMS as internal reference).
      
    • Note: Ensure the sample is free of acidic residues, as trace acid catalyzes rapid hydrolysis of orthoesters in solution.

  • Acquisition Parameters (Standard 400/500 MHz Instrument):

    • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

    • Spectral Width: 0 – 200 ppm.

    • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds .

      • Reasoning: The central methine proton has a relatively long T1 relaxation time. Short delays can suppress this diagnostic peak, leading to underestimation of purity.

    • Scans (NS): Minimum 256 scans (due to the molecular weight dilution effect).

  • Processing:

    • Line Broadening (LB): 1.0 Hz.

    • Baseline Correction: Polynomial or Spline to flatten the aliphatic region.

    • Referencing: Set the center line of the

      
       triplet to 77.16 ppm .
      
QC Decision Workflow

QC Start Acquire 13C Spectrum Check113 Peak at ~113 ppm? Start->Check113 Check161 Peak at ~161 ppm? Check113->Check161 Yes Fail_Hydrolysis FAIL: Formate Ester Detected Check113->Fail_Hydrolysis No (Degraded) Check63 Peak at ~63 ppm? Check161->Check63 No Check161->Fail_Hydrolysis Yes Pass PASS: High Purity Check63->Pass No Fail_Alcohol FAIL: Residual Hexanol Check63->Fail_Alcohol Yes (>5%)

Figure 2: Quality Control decision logic based on 13C NMR shifts.

References

  • Oregon State University. (n.d.). 13C NMR Chemical Shift Tables. Retrieved from

  • ChemicalBook. (2023). Triethyl Orthoformate 13C NMR Spectra Data. Retrieved from

  • LibreTexts. (2023).[2] Interpreting C-13 NMR Spectra: Substituent Effects. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). 1-Hexanol 13C NMR Data. Retrieved from

  • Compound Interest. (2015).[3] A Guide to 13C NMR Chemical Shift Values. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.